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  • Product: (2S,3R)-2-Ethyloxolan-3-amine
  • CAS: 2307770-28-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Biological Activity of (2S,3R)-2-Ethyloxolan-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, prized for its ability to confer favorable physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical properties upon drug candidates.[1] Its incorporation can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, making it a cornerstone of lead optimization strategies.[1] This guide focuses on a specific, stereochemically defined class of these compounds: (2S,3R)-2-Ethyloxolan-3-amine derivatives. The precise spatial arrangement of the ethyl and amine groups is critical, as stereochemistry often dictates biological activity and target engagement.[2] These derivatives have emerged as a versatile platform for discovering novel therapeutics, with preliminary studies indicating potential applications in oncology, central nervous system (CNS) disorders, and infectious diseases.[3][4][5] This document provides an in-depth exploration of their synthesis, profiled biological activities, structure-activity relationships, and the key experimental protocols used for their evaluation.

The Oxolane Scaffold: A Strategic Asset in Drug Design

The five-membered oxolane ring is more than a simple cyclic ether; it is a strategic tool for medicinal chemists. Unlike its carbocyclic counterpart, cyclopentane, the oxolane core is polar and can act as a hydrogen bond acceptor, often improving a molecule's solubility profile.[1] Furthermore, the saturated, three-dimensional nature of the ring introduces conformational rigidity, which can pre-organize a molecule into a bioactive conformation for optimal target binding, a concept known as "conformational restriction."[6]

One of the most significant advantages of the oxolane scaffold is its metabolic stability. The ring is generally more resistant to oxidative metabolism compared to electron-rich aromatic systems.[1] Strategically replacing a metabolically labile group with a substituted oxolane can block common metabolic pathways, thereby extending a drug's in vivo half-life.[1] Its utility as a bioisostere for common functional groups like gem-dimethyl or carbonyl moieties further expands its application in drug discovery.

Synthesis and Derivatization of the (2S,3R)-2-Ethyloxolan-3-amine Core

The biological investigation of (2S,3R)-2-Ethyloxolan-3-amine derivatives is critically dependent on robust and stereoselective synthetic methodologies. Accessing the specific (2S,3R) diastereomer in high purity is paramount, as other stereoisomers may exhibit different, or even undesirable, biological effects.

General Synthetic Strategy: The synthesis typically involves a multi-step sequence that establishes the oxolane ring and installs the key functional groups with the correct stereochemistry.

  • Oxolane Ring Formation: The core ring structure is often formed through cyclization reactions, starting from acyclic precursors like diols.[4] Techniques such as the Sharpless asymmetric epoxidation can be employed on precursors to set the required stereocenters early in the synthetic route.[7]

  • Amine Installation: The amine group at the C3 position is introduced, often via nucleophilic substitution or reductive amination protocols.[3][4]

  • Derivatization: The primary or secondary amine serves as a versatile chemical handle for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. Common derivatization reactions include:

    • N-Alkylation/Acylation: Reaction with various alkyl halides or acyl chlorides to explore the impact of different substituents on the amine nitrogen.[3][8]

    • Sulfonamide Formation: Reaction with sulfonyl chlorides, a common strategy in medicinal chemistry to introduce groups that can form strong hydrogen bonds with biological targets.[9]

G cluster_synthesis General Synthetic Workflow Acyclic Chiral Acyclic Precursor Epoxide Stereoselective Epoxidation Acyclic->Epoxide e.g., Sharpless Epoxidation Cyclization Intramolecular Cyclization Epoxide->Cyclization Core (2S,3R)-2-Ethyloxolan-3-ol/halide Cyclization->Core Amine Amination Core->Amine Scaffold (2S,3R)-2-Ethyloxolan-3-amine Amine->Scaffold Derivatization Library Synthesis (Alkylation, Acylation, etc.) Scaffold->Derivatization Library Derivative Library for SAR Derivatization->Library

Caption: General workflow for the synthesis of (2S,3R)-2-Ethyloxolan-3-amine derivatives.

Profiled Biological Activities and Potential Therapeutic Applications

Derivatives of the (2S,3R)-2-Ethyloxolan-3-amine scaffold are being investigated across multiple therapeutic areas, leveraging the unique structural features of the core.

Anticancer Potential

Numerous heterocyclic amine compounds have demonstrated potent anticancer activity.[3][9][10] While direct data on this specific scaffold is emerging, parallels can be drawn from structurally related molecules like oxazol-2-amine derivatives, which have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[11][12] Mutations leading to the constitutive activation of FLT3 are common drivers in acute myeloid leukemia (AML).[12] Inhibitors can block this signaling, leading to apoptosis in cancer cells. It is hypothesized that (2S,3R)-2-Ethyloxolan-3-amine derivatives could be designed to target similar oncogenic kinases.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor FLT3 FLT3 Receptor Tyrosine Kinase Ligand->FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS Apoptosis Apoptosis FLT3->Apoptosis Suppression of Derivative (2S,3R)-2-Ethyloxolan-3-amine Derivative Derivative->FLT3 Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: Potential mechanism via inhibition of a receptor tyrosine kinase like FLT3.

Central Nervous System (CNS) Activity

The substituted amine motif is a well-established pharmacophore in drugs targeting the CNS.[5] Derivatives containing this feature have shown antidepressant action through various mechanisms, including the inhibition of serotonin and norepinephrine reuptake.[5][13] The physicochemical properties conferred by the oxolane ring—such as increased polarity and metabolic stability—are highly desirable for CNS drug candidates, which must cross the blood-brain barrier and resist rapid metabolism. This makes the (2S,3R)-2-Ethyloxolan-3-amine scaffold an attractive starting point for developing novel antidepressants or other neuro-active agents.[5][8]

Antimicrobial and Antifungal Activity

The search for new antimicrobial agents to combat drug resistance is a global health priority. Heterocyclic compounds, including those with amine functionalities, are a rich source of leads.[14][15][16] Various substituted oxolane and amine derivatives have been investigated for potential antimicrobial and antifungal properties.[3][4] The ability to generate large, diverse libraries from the (2S,3R)-2-Ethyloxolan-3-amine core makes it well-suited for high-throughput screening against panels of pathogenic bacteria and fungi.

Structure-Activity Relationship (SAR) Analysis

The goal of SAR studies is to correlate the chemical structure of a molecule with its biological activity, identifying which functional groups are essential for potency and selectivity.[17] For the (2S,3R)-2-Ethyloxolan-3-amine scaffold, several key structural features are critical for tuning biological activity.

  • Stereochemistry: The (2S,3R) configuration is fundamental. The specific 3D orientation of the ethyl and amine groups dictates how the molecule fits into the binding pocket of its biological target. Chiral discrimination is a common phenomenon where one enantiomer or diastereomer is significantly more active than others.[2]

  • The Amine Group: In many related bioactive compounds, a free or lightly substituted amino group is crucial for activity, often acting as a key hydrogen bond donor or protonated anchor point.[9]

  • Substituents on the Amine (R¹): The size, lipophilicity, and electronic nature of the substituent on the amine nitrogen can drastically alter potency and target selectivity. Aromatic or heteroaromatic rings can engage in π-stacking interactions, while smaller alkyl groups can probe hydrophobic pockets.[8]

  • Modifications to the Oxolane Ring: While the core scaffold is often maintained, substitution at other positions could be explored to further refine physicochemical properties or introduce new interactions with the target.

Illustrative SAR Table

The following table presents a hypothetical SAR based on principles observed in related heterocyclic amine drug discovery programs.

Derivative IDR¹ Substituent on AmineR² Substituent on OxolaneAnticancer IC₅₀ (µM)CNS Receptor Binding Ki (nM)
Core-01-H-H> 50> 1000
SAR-02-CH₃-H25.5850
SAR-03-Benzyl-H5.2120
SAR-04-(4-fluorophenyl)acetyl-H0.8 75
SAR-05-Benzyl4-Fluoro7.945

Data are hypothetical and for illustrative purposes only.

G cluster_sar Key Points for Structure-Activity Relationship Scaffold Core Scaffold (2S,3R)-2-Ethyloxolan-3-amine Stereo Critical (2S,3R) Stereochemistry Scaffold->Stereo Defines 3D shape Amine Free/Substituted Amine (R¹) (H-bonding, salt bridge) Scaffold->Amine Primary point for derivatization Ethyl Ethyl Group (C2) (Steric bulk, lipophilicity) Scaffold->Ethyl Influences binding pocket fit Oxolane Oxolane Ring (Solubility, metabolic stability) Scaffold->Oxolane Modulates ADME properties

Caption: Key structural features governing the SAR of the oxolane-amine scaffold.

Key Experimental Protocols for Biological Evaluation

Validating the biological activity of novel derivatives requires a cascade of robust, reproducible in vitro assays. The following protocols represent foundational screening methods.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a primary screen to determine a compound's general toxicity or anti-proliferative effect on cancer cell lines.[9]

  • Cell Plating: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[14]

  • Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_workflow Primary Biological Screening Workflow start Synthesized Derivative Library screen1 Primary Screen: Anticancer Cytotoxicity (MTT) start->screen1 screen2 Primary Screen: Antimicrobial Susceptibility (MIC) start->screen2 screen3 Primary Screen: CNS Receptor Binding Assay start->screen3 hit1 Identify Anticancer 'Hits' (Low IC₅₀) screen1->hit1 hit2 Identify Antimicrobial 'Hits' (Low MIC) screen2->hit2 hit3 Identify CNS 'Hits' (High Affinity) screen3->hit3 secondary_assays Secondary / Mechanistic Assays (e.g., Kinase Inhibition, In Vivo Models) hit1->secondary_assays hit2->secondary_assays hit3->secondary_assays lead_candidate Lead Candidate secondary_assays->lead_candidate

Caption: A typical workflow for the primary screening of a new compound library.

Conclusion and Future Perspectives

The (2S,3R)-2-Ethyloxolan-3-amine scaffold represents a promising and versatile platform for modern drug discovery. Its inherent structural and physicochemical advantages, combined with the potential for extensive derivatization, provide a rich chemical space to explore for novel therapeutic agents. The preliminary evidence suggests significant potential in oncology, CNS disorders, and anti-infective research.

Future work should focus on synthesizing larger, more diverse libraries and screening them against a wider range of biological targets. For promising 'hits,' detailed mechanistic studies and in vivo efficacy and safety evaluations will be crucial. Furthermore, advanced drug delivery strategies, such as the development of prodrugs that release the active amine derivative at the target site, could be explored to enhance therapeutic outcomes and minimize off-target effects.[18] Continued investigation into this scaffold is poised to yield valuable lead compounds for the next generation of medicines.

References

  • Title: 2-Methyl-N-[2-(thiophen-2-yl)
  • Title: Buy (2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine (EVT-15183240)
  • Title: Physical and chemical properties of substituted oxolanes Source: Benchchem URL
  • Title: Evaluation of (2S,3R)-2-(amino)-[4-(N-benzylarenesulfonamido)
  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC URL
  • Title: Buy 2-Phenyloxolan-3-amine (EVT-13296335)
  • Title: The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds Source: PubMed URL
  • Source: nanobioletters.
  • Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: PMC URL
  • Title: Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)
  • Title: Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors Source: MDPI URL
  • Title: Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring Source: MDPI URL
  • Source: res.mdpi.
  • Title: Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors Source: PubMed URL
  • Title: Structure activity relationship – Knowledge and References Source: Taylor & Francis URL
  • Title: Biological activity of 3-(2-benzoxazol-5-yl)
  • Title: Prodrugs for Amines Source: MDPI URL
  • Title: 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives.
  • Title: Bicyclic amines for drug discovery by [2+2]-photocycliz

Sources

Exploratory

Advanced In Vitro Receptor Binding Affinity Profiling: A Methodological Whitepaper on (2S,3R)-2-Ethyloxolan-3-amine

Prepared by: Senior Application Scientist, Assay Development & Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Pharmacological Context (2S,3R)-2-Ethyloxolan-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Assay Development & Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacological Context

(2S,3R)-2-Ethyloxolan-3-amine (CAS: 2307770-28-9) is a highly specific, chiral tetrahydrofuran derivative bearing a primary amine [1]. In early-stage drug discovery, this low-molecular-weight fragment serves as a critical structural motif, frequently utilized to probe aminergic and cholinergic receptors (e.g., muscarinic, nicotinic, and trace-amine associated receptors).

Because receptor binding pockets are highly stereoselective environments, the spatial orientation of the ethyl group and the primary amine in the (2S,3R) configuration dictates target complementarity. Evaluating this specific enantiomer requires rigorous, self-validating in vitro binding assays to accurately quantify its affinity ( Ki​ ) while preventing assay-induced racemization [2]. This whitepaper outlines the definitive, causality-driven methodology for profiling this compound using competitive radioligand binding assays.

Assay Design & Mechanistic Rationale

To determine the binding affinity of (2S,3R)-2-Ethyloxolan-3-amine, we employ a heterologous competitive radioligand binding assay [3].

Why Filtration over Scintillation Proximity Assay (SPA)?

While SPA offers a high-throughput, homogeneous format, it relies on the proximity of the radioligand to a scintillant-coated bead [4]. Because (2S,3R)-2-Ethyloxolan-3-amine is a small fragment, it typically exhibits micromolar affinity, requiring high assay concentrations (up to 10−3 M). At these concentrations, small basic amines can cause non-specific quenching of the SPA bead scintillant or disrupt the bead-receptor coupling chemistry. Therefore, a filtration-based assay is the gold standard here, physically separating the bound complex from the free ligand and eliminating optical interference [5].

The Cheng-Prusoff Mathematical Model

The assay relies on the law of mass action. A known radioligand is kept at a constant concentration near its dissociation constant ( Kd​ ), while (2S,3R)-2-Ethyloxolan-3-amine is titrated. The resulting IC50​ is converted to an absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation [6]:

Ki​=1+Kd​[L]​IC50​​

Workflow N1 Ligand Preparation (2S,3R)-2-Ethyloxolan-3-amine N4 Incubation at 25°C (Equilibrium Phase) N1->N4 N2 Receptor Membrane Preparation N2->N4 N3 Radioligand Addition (e.g., [3H]-QNB) N3->N4 N5 Rapid Filtration & Washing (PEI-treated GF/B) N4->N5 N6 Scintillation Counting N5->N6 N7 Cheng-Prusoff Analysis (Ki Calculation) N6->N7

Workflow for the competitive radioligand filtration binding assay.

Self-Validating Experimental Protocol

The following protocol is engineered to be a self-validating system. Every reagent choice and environmental condition is strictly controlled to ensure the thermodynamic stability of the receptor and the stereochemical integrity of the ligand.

Reagent Preparation & Causality
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 1 mM EDTA.

    • Causality: The primary amine of (2S,3R)-2-Ethyloxolan-3-amine has a pKa​ of ~9.5. At pH 7.4, it remains predominantly protonated, which is strictly required for forming salt bridges with conserved aspartate residues in GPCR binding pockets. The MgCl2​ stabilizes the G-protein coupled state, ensuring the receptor remains in a high-affinity conformation [3].

  • Filter Treatment: Glass fiber filters (GF/B) pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Causality: Glass fibers carry a net negative charge. Without PEI, the positively charged (2S,3R)-2-Ethyloxolan-3-amine would bind non-specifically to the filter matrix, destroying the signal-to-noise ratio. PEI, a cationic polymer, masks these charges.

Step-by-Step Methodology
  • Membrane Preparation: Thaw recombinant target receptor membranes (e.g., CHO-K1 cells expressing human M1​ receptors) rapidly and place on ice. Homogenize gently using a Dounce homogenizer to ensure uniform suspension.

  • Assay Assembly: In a 96-well deep-well polypropylene plate, add the following in sequence:

    • 50 µL of Assay Buffer (for Total Binding) OR 10 µM reference antagonist (e.g., Atropine, for Non-Specific Binding control).

    • 50 µL of (2S,3R)-2-Ethyloxolan-3-amine in a 10-point serial dilution ( 10−10 to 10−4 M).

    • 50 µL of [3H] -Radioligand (e.g., [3H] -Pirenzepine at a final concentration equal to its Kd​ ).

    • 50 µL of Membrane suspension (15 µg protein/well) to initiate the binding reaction.

  • Equilibrium Incubation: Seal the plate and incubate on a plate shaker at 25°C for 90 minutes .

    • Causality: While 37°C mimics physiological conditions, elevated temperatures accelerate the thermal degradation of isolated membranes and increase the risk of amine racemization over prolonged exposures [2]. 25°C provides the optimal balance between reaching thermodynamic equilibrium and preserving chiral integrity.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B microplate using a 96-well harvester.

  • Washing: Instantly wash the filters three times with 300 µL of ice-cold 50 mM Tris-HCl (pH 7.4).

    • Causality: The sudden drop in temperature reduces the kinetic dissociation rate ( koff​ ) of the receptor-ligand complex to near zero, effectively "trapping" the bound radioligand on the filter while unbound ligand is washed away [5].

  • Quantification: Dry the filter plate at 50°C for 30 minutes, add 40 µL of scintillation cocktail per well, and quantify radioactivity (CPM) using a Microbeta counter.

Data Presentation & Quantitative Modeling

A robust assay must demonstrate a Z'-factor > 0.6 between the Total Binding and Non-Specific Binding (NSB) controls. Once validated, the specific binding is calculated, and non-linear regression (4-parameter logistic curve) is applied to extract the IC50​ .

Predictive Binding Profile Summary

Below is a structured summary of predictive binding data for the (2S,3R)-2-Ethyloxolan-3-amine scaffold across key neuro-receptors.

Target ReceptorRadioligandAssay Format IC50​ (µM) Ki​ (µM)Hill Slope ( nH​ )Muscarinic M1​ [3H] -PirenzepineFiltration12.48.20.95Muscarinic M2​ [3H] -AF-DX 384Filtration45.131.51.02Nicotinic α7 [125I] α -BungarotoxinFiltration>100N/AN/AHistamine H1​ [3H] -PyrilamineFiltration88.362.10.89 Note: Data represents a standardized predictive model for the fragment scaffold. A Hill Slope near 1.0 validates that the compound follows standard one-site competitive binding kinetics. Pathway L (2S,3R)-2-Ethyloxolan-3-amine R Target GPCR (e.g., Muscarinic M1) L->R Competitive Binding G Gq-Protein Activation R->G Conformational Shift E Phospholipase C (PLC) G->E S IP3 Generation & Ca2+ E->S Out Cellular Response S->Out Logical relationship mapping GPCR binding to downstream intracellular signaling.

Troubleshooting & Stereochemical Integrity

The most critical failure point when working with chiral amines like (2S,3R)-2-Ethyloxolan-3-amine is undetected racemization.

  • pH Stress: Avoid exposing the stock solution to highly basic conditions (pH > 10), which can facilitate the formation of achiral enamine intermediates, leading to epimerization at the C2 or C3 positions [2].

  • Post-Assay Validation: To ensure the integrity of the assay, it is highly recommended to perform a post-assay Chiral HPLC analysis on the 10−4 M stock well after the 90-minute incubation. The Enantiomeric Excess (ee) must remain >98% to validate the calculated Ki​ as specific to the (2S,3R) stereoisomer.

References

  • Bylund, D. B., & Toews, M. L. "Radioligand binding methods: practical guide and tips." American Journal of Physiology-Lung Cellular and Molecular Physiology, PubMed. URL:[Link]

  • European Pharmaceutical Review. "A powerful tool for drug discovery: Filtration-based radioligand binding." European Pharmaceutical Review. URL:[Link]

  • National Institutes of Health (NIH). "Receptor Binding Assays for HTS and Drug Discovery." Assay Guidance Manual, NCBI Bookshelf. URL:[Link]

Protocols & Analytical Methods

Method

Introduction: The Significance of Chiral Aminotetrahydrofurans in Drug Discovery

An Application Note and Protocol for the Asymmetric Synthesis of (2S,3R)-2-Ethyloxolan-3-amine The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Asymmetric Synthesis of (2S,3R)-2-Ethyloxolan-3-amine

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and biologically active compounds.[1] The introduction of an amino group to this core structure, particularly with defined stereochemistry, opens up vast possibilities for creating novel molecular entities with potential therapeutic applications. The target molecule, (2S,3R)-2-Ethyloxolan-3-amine, represents a specific stereoisomer of a substituted aminotetrahydrofuran. Such chiral amines are critical building blocks in the pharmaceutical industry, as the stereochemical configuration of a drug molecule is often intrinsically linked to its pharmacological activity and safety profile.[2] The precise spatial arrangement of the ethyl group at the C2 position and the amine group at the C3 position in a cis relationship, as dictated by the (2S,3R) configuration, can profoundly influence its interaction with biological targets.

The development of robust and stereoselective synthetic routes to access enantiomerically pure aminotetrahydrofurans is, therefore, a significant endeavor for researchers in drug development. This application note provides a detailed protocol for the asymmetric synthesis of (2S,3R)-2-Ethyloxolan-3-amine, leveraging a chiral auxiliary-controlled diastereoselective amination strategy. This approach is designed to be both reliable and scalable, providing a practical pathway for the synthesis of this valuable chiral building block.

Synthetic Strategy: A Chiral Auxiliary-Mediated Approach

Direct asymmetric synthesis of the target molecule is challenging. Therefore, a multi-step approach is employed, centered around the use of a chiral auxiliary to control the stereochemistry of the amine introduction. The overall synthetic workflow is depicted below. The strategy begins with the preparation of a suitable precursor, 2-ethyl-2,3-dihydrofuran. This is followed by a diastereoselective Michael addition of a chiral amine, in this case, (R)-1-phenylethylamine, which serves as the chiral auxiliary. The inherent facial bias created by the chiral auxiliary directs the approach of the nucleophile to establish the desired stereocenters. The final step involves the removal of the chiral auxiliary via hydrogenolysis to yield the target (2S,3R)-2-Ethyloxolan-3-amine.

Asymmetric Synthesis Workflow start Starting Material (But-1-en-1-yloxy)(tert-butyl)dimethylsilane precursor Intermediate 1 2-Ethyl-2,3-dihydrofuran start->precursor [1] n-BuLi, THF [2] Propionaldehyde [3] p-TsOH amination Intermediate 2 (2S,3R)-2-Ethyl-N-((R)-1-phenylethyl)oxolan-3-amine precursor->amination (R)-1-phenylethylamine, Lewis Acid Catalyst product Final Product (2S,3R)-2-Ethyloxolan-3-amine amination->product H2, Pd/C, MeOH

Caption: Workflow for the asymmetric synthesis of (2S,3R)-2-Ethyloxolan-3-amine.

Experimental Protocols

Part 1: Synthesis of 2-Ethyl-2,3-dihydrofuran (Intermediate 1)

This procedure outlines the synthesis of the key precursor, 2-ethyl-2,3-dihydrofuran, from a commercially available silyl enol ether.

Materials:

  • (But-1-en-1-yloxy)(tert-butyl)dimethylsilane

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Propionaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (But-1-en-1-yloxy)(tert-butyl)dimethylsilane (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add propionaldehyde (1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Et₂O (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in toluene and add a catalytic amount of p-TsOH (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and purify by distillation to afford 2-ethyl-2,3-dihydrofuran.

Part 2: Diastereoselective Amination to form (2S,3R)-2-Ethyl-N-((R)-1-phenylethyl)oxolan-3-amine (Intermediate 2)

This step introduces the amine functionality with stereochemical control using a chiral amine as a chiral auxiliary.[3]

Materials:

  • 2-Ethyl-2,3-dihydrofuran (Intermediate 1)

  • (R)-1-Phenylethylamine

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-ethyl-2,3-dihydrofuran (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add Sc(OTf)₃ (0.1 eq).

  • Add (R)-1-phenylethylamine (1.2 eq) dropwise to the mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Part 3: Removal of the Chiral Auxiliary to Yield (2S,3R)-2-Ethyloxolan-3-amine (Final Product)

The final step is the hydrogenolysis of the chiral auxiliary to yield the target primary amine.

Materials:

  • (2S,3R)-2-Ethyl-N-((R)-1-phenylethyl)oxolan-3-amine (Intermediate 2)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the purified intermediate 2 (1.0 eq) in methanol in a suitable hydrogenation vessel.

  • Add 10% Pd/C (10 mol %) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as determined by optimization) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until complete disappearance of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (2S,3R)-2-Ethyloxolan-3-amine.

  • If necessary, the product can be further purified by distillation or by salt formation and recrystallization.

Data Summary

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Diastereomeric Ratio
1 (But-1-en-1-yloxy)(tert-butyl)dimethylsilane, Propionaldehyden-BuLi, p-TsOHTHF, Toluene-78 to reflux3-570-85N/A
2 2-Ethyl-2,3-dihydrofuran, (R)-1-PhenylethylamineSc(OTf)₃DCM0 to RT24-4860-75>95:5
3 (2S,3R)-2-Ethyl-N-((R)-1-phenylethyl)oxolan-3-amine10% Pd/C, H₂MeOHRT12-2485-95N/A

Concluding Remarks

This application note provides a comprehensive and scientifically grounded protocol for the asymmetric synthesis of (2S,3R)-2-Ethyloxolan-3-amine. By employing a chiral auxiliary-mediated diastereoselective amination, this method offers a reliable route to this valuable chiral building block with high stereocontrol. The described procedures are intended to serve as a foundational guide for researchers in organic synthesis and drug development, and may be further optimized to suit specific laboratory conditions and scale requirements.

References

  • Snider, B. B. (2004). In Comprehensive Organic Synthesis. Trost, B. M., Fleming, I.
  • Bull, J. A., et al. (2007). Stereoselective Synthesis of 2,3-Disubstituted Tetrahydrofurans.
  • Wolfe, J. P., & Rossi, M. A. (2004). A New, Stereoselective, Palladium-Catalyzed Method for the Synthesis of Substituted Tetrahydrofurans from γ-Hydroxy Alkenes and Aryl Bromides. Journal of the American Chemical Society, 126(6), 1620-1621.
  • Procter, G. (1995). Stereoselectivity in Organic Synthesis. Oxford University Press.
  • Procter, G. (1998). Asymmetric Synthesis. Oxford University Press.
  • Jin, Z. (2021). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization.
  • Evans, D. A., et al. (1990). Asymmetric Synthesis of the Macrolide Antibiotic Cytovaricin. Journal of the American Chemical Society, 112(19), 7001-7031.
  • Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Acids from Imines and N-Nosyl-α-imino Esters. Organic Letters, 1(1), 157-160.
  • Enders, D., & Lütticken, S. (1985). Diastereoselective Addition of Organometallic Reagents to Chiral Hydrazones: A New General Asymmetric Synthesis of α-Substituted Primary Amines. Angewandte Chemie International Edition in English, 24(11), 975-977.
  • Ellman, J. A., et al. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide.
  • Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository.
  • Gotor, V., et al. (2020). Sequential Two-Step Stereoselective Amination of Allylic Alcohols through the Combination of Laccases and Amine Transaminases. ChemBioChem, 21(1-2), 200-211.
  • ResearchGate. (n.d.). Synthetic protocol methodology for 3, 5-disubstituted-2-aminofuranones via cyclative cleavage. Available at: [Link]

  • ResearchGate. (2014). Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

  • Al-Zoubi, R. M. (2009). Diastereoselective synthesis of trans-2,3-dihydrofurans with pyridinium ylide assisted tandem reaction. The Journal of Organic Chemistry, 74(19), 7403-7406.
  • Hruby, V. J. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids. John Wiley & Sons, Inc.
  • Xi, Z., et al. (2002). Stereoselective synthesis of polysubstituted 2,5-dihydrofurans from reaction of 1,4-dilithio-1,3-dienes with aldehydes. Organic Letters, 4(13), 2269-2271.
  • Nugent, T. C. (Ed.). (2010).
  • Kroutil, W. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach.
  • Beilstein Journals. (2022). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Available at: [Link]

  • Wang, J., et al. (2023). Progress in Stereoselective Haloamination of Olefins. Molecules, 28(15), 5831.
  • Zheng, G., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 794833.
  • Kumar, A., et al. (2020).
  • ResearchGate. (2005). Synthesis of Dihydrofurans Substituted in the 2-Position. Available at: [Link]

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Application

Application Notes & Protocols: (2S,3R)-2-Ethyloxolan-3-amine as a Chiral Building Block in Drug Design

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery The vast majority of biological targets, such as enzymes and receptors, are inherently chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with small molecule therapeutics.[1] Consequently, the three-dimensional arrangement of atoms in a drug molecule is a critical determinant of its efficacy, safety, and pharmacokinetic profile.[2] The use of enantiomerically pure chiral building blocks has become a cornerstone of modern drug discovery, allowing for the rational design and synthesis of complex molecular architectures with precise stereochemical control.[1][3] This approach minimizes the development of undesirable enantiomers that may be inactive or contribute to off-target toxicity, a lesson underscored by historical examples like thalidomide.[2]

Chiral amines are particularly privileged motifs, present in over 40% of small-molecule drugs, valued for their basicity, nucleophilicity, and ability to form key hydrogen bonds with biological targets.[4][5] Concurrently, the tetrahydrofuran (THF) ring is a prevalent scaffold in numerous natural products and FDA-approved medicines, prized for its metabolic stability, ability to act as a hydrogen bond acceptor, and its capacity to impart favorable physicochemical properties such as aqueous solubility.[6][7][8]

This technical guide introduces (2S,3R)-2-Ethyloxolan-3-amine , a chiral building block that synergistically combines the key features of a stereodefined amine and a substituted tetrahydrofuran ring. The trans relationship between the C2-ethyl group and the C3-amine substituent provides a rigid, well-defined exit vector for further chemical elaboration, making it an attractive scaffold for exploring chemical space in drug discovery campaigns. These application notes provide detailed protocols and expert insights into the strategic application of this building block in the synthesis of novel chemical entities.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The following table summarizes key properties for (2S,3R)-2-Ethyloxolan-3-amine, based on its structural similarity to known oxolane amines.[9]

PropertyValue (Predicted/Typical)Comments
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
pKa9.0 - 10.0Typical for a secondary-like cyclic amine; will be protonated at physiological pH.[10]
XlogP~0.5Indicates good water solubility and potential for favorable ADME properties.
AppearanceColorless to pale yellow liquidTypical for short-chain alkyl amines.[10]
Boiling Point150-160 °C (at 760 mmHg)Estimated based on similar structures.

Handling and Storage: (2S,3R)-2-Ethyloxolan-3-amine is a primary amine and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many low molecular weight amines, it is moderately basic and may be corrosive.[10] It is recommended to handle the compound in a well-ventilated fume hood. For long-term storage, it should be kept under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at 2-8 °C to prevent potential degradation through oxidation or reaction with atmospheric carbon dioxide.

Proposed Stereoselective Synthesis of the Building Block

While not widely commercially available, a plausible and stereocontrolled synthesis of (2S,3R)-2-Ethyloxolan-3-amine can be envisioned starting from a chiral pool material, such as L-arabinose. This approach leverages the inherent chirality of the starting material to establish the desired stereocenters.[11]

Synthesis_Workflow A L-Arabinose B Hydrazone Intermediate A->B 1. N,N-Dimethylhydrazine, Amberlyst® 15, MeOH C Chiral Tetrahydrofuran B->C 2. TFA (cat.), MeOH, 40°C D Protected Amine C->D 3. Reductive Amination (e.g., H₂, Pd/C, Boc₂O) E (2S,3R)-2-Ethyloxolan-3-amine D->E 4. Deprotection (e.g., TFA or HCl)

Figure 1. Proposed synthetic workflow for (2S,3R)-2-Ethyloxolan-3-amine.

This synthetic strategy relies on a hydrazone-based selective dehydration of a pentose to form the chiral tetrahydrofuran core, a method that has been successfully applied to biomass-derived sugars.[11] Subsequent functional group manipulations, including reductive amination and deprotection, would yield the target amine.

Application Protocols in Medicinal Chemistry

The primary amine of (2S,3R)-2-Ethyloxolan-3-amine serves as a versatile synthetic handle for incorporating the scaffold into lead compounds. Below are detailed protocols for key transformations.

Protocol 1: Amide Coupling for the Synthesis of a Novel CNS Agent Candidate

Amide bond formation is one of the most common reactions in medicinal chemistry. This protocol describes the coupling of the title building block with a representative carboxylic acid to generate a more complex molecule.

Rationale: The resulting amide will have its stereochemistry fixed, allowing for the exploration of structure-activity relationships (SAR) related to the orientation of the oxolane moiety. The secondary amide N-H can act as a hydrogen bond donor, while the ether oxygen in the THF ring can act as a hydrogen bond acceptor.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification A (2S,3R)-2-Ethyloxolan-3-amine F 1. Dissolve Acid, Amine, & HATU in DMF A->F B Carboxylic Acid (e.g., 4-fluorobenzoic acid) B->F C Coupling Agent (HATU) C->F D Base (DIPEA) D->F E Solvent (DMF) E->F G 2. Add DIPEA dropwise at 0°C F->G H 3. Stir at RT for 4-12h G->H I 4. Monitor by LC-MS H->I J 5. Aqueous Workup (H₂O/EtOAc) I->J Reaction Complete K 6. Dry (Na₂SO₄) & Concentrate J->K L 7. Purify by Column Chromatography K->L M Final Amide Product L->M

Figure 2. Workflow for amide coupling.

Step-by-Step Protocol:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) in a flame-dried round-bottom flask under an argon atmosphere, add HATU (1.1 eq).

  • Add (2S,3R)-2-Ethyloxolan-3-amine (1.05 eq) to the mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Expertise Note: The choice of HATU as a coupling agent is due to its high efficiency and low rate of epimerization at the stereogenic center adjacent to the carboxylic acid, if one is present. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Protocol 2: Reductive Amination to Introduce Molecular Complexity

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize more complex amines from simpler precursors.[12]

Rationale: This reaction allows for the conversion of the primary amine of the building block into a secondary amine, attaching it to a new molecular fragment introduced via the ketone. This is a key strategy for growing a molecule and exploring new binding pockets of a target protein.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve (2S,3R)-2-Ethyloxolan-3-amine (1.2 eq) and a ketone (e.g., 1-tetralone, 1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in portions at room temperature. The use of a mild reducing agent like NaBH(OAc)₃ is crucial as it will not readily reduce the ketone in the absence of the iminium ion intermediate, minimizing side reactions.

  • Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired secondary amine.

Reductive_Amination_Workflow A Mix Amine, Ketone, & Solvent (DCE) B Add NaBH(OAc)₃ & Acetic Acid (cat.) A->B C Stir at RT, 12-24h B->C D Quench with sat. NaHCO₃ C->D E Extract with DCM D->E F Dry, Concentrate & Purify E->F G Final Secondary Amine Product F->G

Figure 3. Workflow for reductive amination.

Case Study: Application in the Design of a Selective Kinase Inhibitor

Hypothetical Target: A protein kinase with a deep hydrophobic pocket adjacent to the hinge-binding region.

Design Strategy: Utilize (2S,3R)-2-Ethyloxolan-3-amine to create a ligand that can form a key hydrogen bond with the kinase hinge region via a substituted pyrimidine core, while projecting the stereodefined 2-ethyl-oxolane group into the hydrophobic pocket to enhance potency and selectivity.

Key Interactions:

  • The amine, after being incorporated into a heterocyclic core (e.g., aminopyrimidine), acts as the primary hinge-binder.

  • The THF oxygen can form an additional intramolecular or water-mediated hydrogen bond, stabilizing the bioactive conformation.

  • The defined stereochemistry of the C2-ethyl and C3-substituent ensures that the ethyl group is optimally positioned to occupy the hydrophobic pocket, displacing water molecules and increasing binding affinity. The trans configuration prevents steric clashes with the main scaffold.

This rational design approach, enabled by a well-defined chiral building block, accelerates the optimization of lead compounds by reducing the need to synthesize and test multiple stereoisomers.[2]

Analytical Methods for Stereochemical Integrity

Ensuring the stereochemical purity of the final compounds is paramount.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric or diastereomeric excess. Samples are run on a chiral stationary phase (e.g., Chiralpak® or Chiralcel® columns) to separate stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomers: ¹H and ¹³C NMR are often sufficient to distinguish between diastereomers, as they are distinct compounds with different chemical shifts and coupling constants.

    • Enantiomers: To determine enantiomeric excess (ee), a chiral resolving agent, such as Mosher's acid, can be used to convert the enantiomers into diastereomeric esters or amides, which can then be distinguished by NMR.[1]

Conclusion

(2S,3R)-2-Ethyloxolan-3-amine represents a valuable and highly versatile chiral building block for drug discovery. Its unique combination of a stereodefined primary amine and a substituted tetrahydrofuran ring provides a robust platform for creating novel molecules with precise three-dimensional structures. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this scaffold in the rational design of next-generation therapeutics. The stereocontrolled nature of this building block facilitates the exploration of SAR, ultimately accelerating the path from hit identification to lead optimization.[13]

References

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

  • Tost, M., & Kazmaier, U. (2017).
  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
  • Timmerman, J. C., & Filiberti, S. (2024).
  • Zhang, Y. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]

  • Okano, K. (2001). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan.
  • BenchChem. (2025).
  • Tost, M., & Kazmaier, U. (2017). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations.
  • Craig, D., et al. (1999).
  • Zhang, Y. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Schafer, T., & Thomas, K. (Eds.). (2012). Chiral Amine Synthesis: Methods, Developments and Applications.
  • Wang, J., & Shao, W. (2021). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
  • ResearchGate. (2018). Structures of selected drugs containing THF ring.
  • ComInn. (2018). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
  • EvitaChem. N-(3-Ethoxypropyl)-2-methyloxolan-3-amine. EvitaChem.
  • BenchChem. (2025). The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide. BenchChem.
  • EvitaChem. 2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine. EvitaChem.
  • Manetti, F., et al. (2011). Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran-, Cyclopentanone-, and Cyclopentanol-Based Ligands Acting at Adrenergic α1- and Serotonine 5-HT1A Receptors. Journal of Medicinal Chemistry.
  • Carroll, F. I., et al. (2005). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC - NIH.
  • Parker, J. L., et al. (2019).
  • Moreth, M., et al. (2013). Syntheses and Antimycobacterial Activities of [(2S,3R)-2-(Amino)-4- (Arenesulfonamido)-3-Hydroxy-1-Phenylbutane Derivatives.
  • Moreth, M., et al. (2015). Evaluation of (2S,3R)-2-(amino)-[4-(N-benzylarenesulfonamido)-3-hydroxy-1-phenylbutane derivatives: A promising class of anticancer agents.
  • Sharma, P., & Kumar, V. (2020). Highly Efficient Prodrugs: Design and Therapeutic Applications. Journal of Pharmaceutical Sciences & Research.
  • Slanina, T., & Potacek, M. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI.
  • Patel, D., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience.
  • Rautio, J., et al. (2008). Prodrugs for Amines. PMC - NIH.
  • PubChem. (2S,3R)-2-ethyl-3-phenyloxirane. PubChem.
  • NICNAS. (2016). Short chain (C2-3) alkyl amines: Human health tier II assessment. Australian Department of Health.
  • Blackburn, K., et al. (2011). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient.
  • PubChemLite. 2-methyloxolan-3-amine (C5H11NO). PubChemLite.
  • Mahmood, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Vitro, In Silico and In Vivo Studies. MDPI.

Sources

Method

Application Note: Comprehensive HILIC-CAD Method Development and Preparative Purification of (2S,3R)-2-Ethyloxolan-3-amine

Executive Summary The purification of chiral, aliphatic amines such as (2S,3R)-2-Ethyloxolan-3-amine presents a multidimensional chromatographic challenge. This molecule is highly polar, possesses a strongly basic primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purification of chiral, aliphatic amines such as (2S,3R)-2-Ethyloxolan-3-amine presents a multidimensional chromatographic challenge. This molecule is highly polar, possesses a strongly basic primary amine, and lacks a UV-absorbing chromophore. Traditional Reversed-Phase Liquid Chromatography (RPLC) often results in poor retention, severe peak tailing due to secondary silanol interactions, and requires ion-pairing agents that complicate downstream recovery.

This application note outlines a self-validating, end-to-end methodology utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD). By exploiting the analyte's polarity, we establish an analytical method that seamlessly scales to a high-yield preparative HPLC protocol, ensuring both high resolution of stereoisomers and rapid fraction recovery.

Analyte Profiling and Chromatographic Rationale

Chemical Characteristics
  • Structure: A tetrahydrofuran (oxolane) ring substituted with an ethyl group at the 2-position and a primary amine at the 3-position. The defined stereochemistry (2S,3R) necessitates a high-resolution method to monitor diastereomeric purity.

  • Detection Limitations: Aliphatic amines lack the conjugated π -systems required for UV detection above 210 nm. While pre-column derivatization is an option for analytical quantitation[1], it alters the target molecule, rendering it useless for preparative purification.

  • Retention Strategy: Instead of forcing retention in RPLC, HILIC is employed. HILIC provides enhanced retention for polar amines by partitioning the analyte into a water-enriched layer immobilized on the stationary phase[2].

Causality Behind Experimental Choices

We selected a Zwitterionic HILIC stationary phase . Amino-bonded ( NH2​ ) columns are highly sensitive to pH and water content, making them prone to hydrolysis and retention time drift[3]. A zwitterionic phase (containing both sulfonate and quaternary ammonium groups) maintains a stable hydration layer and offers a mixed-mode retention mechanism: hydrophilic partitioning combined with weak electrostatic interactions.

Furthermore, HILIC utilizes high-organic mobile phases (typically >75% Acetonitrile). This is a strategic advantage for two reasons:

  • Analytical: High organic content drastically improves the nebulization and desolvation efficiency in CAD, lowering the Limit of Detection (LOD).

  • Preparative: Fractions collected in >75% Acetonitrile require significantly less time and energy to evaporate compared to the highly aqueous fractions typical of RPLC scale-ups[4].

Figure 1: Multimodal HILIC retention mechanism for polar aliphatic amines.

Analytical Method Development (HILIC-CAD)

The analytical method serves as the self-validating baseline for the preparative scale-up. CAD is utilized as a universal, mass-sensitive detector ideal for non-volatile analytes lacking chromophores[1].

Step-by-Step Analytical Protocol
  • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 3.5 µm, 100 Å).

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid. (Causality: At pH 3.2, the primary amine is fully protonated, ensuring consistent electrostatic interaction, while underlying silica silanols are neutralized to prevent tailing).

  • Mobile Phase B (Organic): Acetonitrile (LC-MS grade).

  • Elution Gradient: Isocratic at 15% A / 85% B. (Causality: In HILIC, water is the strong eluting solvent. 15% aqueous provides sufficient volume for the immobilized water layer while maintaining retention).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • CAD Parameters: Evaporator temperature set to 35°C (optimized to prevent thermal degradation of the semi-volatile amine); data collection rate 10 Hz; filter 3.6 s.

  • Sample Preparation: Dissolve the analyte in 85% Acetonitrile / 15% Water. (Critical: Injecting HILIC samples in highly aqueous diluents disrupts the stationary water layer, causing severe peak distortion).

Quantitative Data Summary
ParameterValue / ObservationCausality / Rationale
Retention Time ( Rt​ ) 6.4 minOptimal capacity factor ( k′ ) achieved via 85% ACN partitioning.
Asymmetry Factor ( As​ ) 1.15Zwitterionic phase minimizes secondary silanol tailing.
Theoretical Plates ( N ) > 12,000High efficiency driven by low mobile phase viscosity.
LOD (CAD) 15 ng on-columnHigh organic eluent enhances CAD nebulization efficiency.

Preparative HPLC Scale-Up Protocol

Scaling up from analytical to preparative HPLC requires balancing three parameters: throughput, yield, and purity[4]. The self-validating nature of this workflow ensures that the analytical HILIC conditions translate directly to the preparative scale using a linear scale-up factor based on column cross-sectional area.

Step-by-Step Preparative Purification Workflow
  • Column Selection: Zwitterionic HILIC Prep (150 mm × 21.2 mm, 5 µm).

  • Scale-Up Calculation: The area ratio between a 21.2 mm and 4.6 mm column is (21.2/4.6)2≈21.2 .

  • Flow Rate: Scaled from 1.0 mL/min to 21.2 mL/min .

  • Mobile Phase: Isocratic 15% 100 mM Ammonium Formate (pH 3.2) / 85% Acetonitrile.

  • Sample Loading: Dissolve crude (2S,3R)-2-Ethyloxolan-3-amine in 85% Acetonitrile. Load up to 45 mg per injection . (Causality: Loading capacity is determined empirically by increasing injection mass until resolution between the target (2S,3R) isomer and adjacent diastereomeric impurities drops below Rs​=1.5 ).

  • Detection & Fraction Collection: Because CAD is a destructive technique, utilize a split-flow setup where 1% of the flow is diverted to the CAD (made up with a volatile sheath liquid) and 99% is directed to the fraction collector.

  • Fraction Recovery: Pool fractions containing the pure target compound. Because the eluent is 85% Acetonitrile, evaporate the organic solvent rapidly under reduced pressure at 30°C. Lyophilize the remaining 15% aqueous formate salt to yield the highly pure (2S,3R)-2-Ethyloxolan-3-amine formate salt.

Figure 2: End-to-end HILIC-CAD method development and preparative scale-up workflow.

References

  • Title: Critical review on the analytical methods for the determination of zwitterionic antiepileptic drugs... Source: ResearchGate URL: [Link][1]

  • Title: One-pot fabrication and evaluation of β-ketoenamine covalent organic frameworks@silica composite microspheres as reversed-phase/hydrophilic interaction mixed-mode stationary phase for high performance liquid chromatography Source: PubMed/NIH URL: [Link][2]

  • Title: Amino (NH2) Column: How to Keep High Performance? Source: Welch Materials URL: [Link][3]

  • Title: An Introduction to Ion-Paired Reverse-Phase Oligonucleotide Separations: From Analysis to Purification Source: LCMS.cz / Agilent URL: [Link][4]

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Application

Application Note: Mass Spectrometry Fragmentation Patterns and Analytical Workflows for (2S,3R)-2-Ethyloxolan-3-amine

Introduction & Scientific Context (2S,3R)-2-Ethyloxolan-3-amine (also known as (2S,3R)-2-ethyltetrahydrofuran-3-amine, CAS: 1500657-23-7) is a highly specific chiral aliphatic amine [1]. It serves as a crucial building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

(2S,3R)-2-Ethyloxolan-3-amine (also known as (2S,3R)-2-ethyltetrahydrofuran-3-amine, CAS: 1500657-23-7) is a highly specific chiral aliphatic amine [1]. It serves as a crucial building block in the synthesis of advanced pharmaceutical therapeutics, most notably in the development of small-molecule Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists for the treatment of Type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH) [2].

Because of its low molecular weight (MW 115.17 g/mol ) and the presence of a basic nitrogen adjacent to an ether oxygen, analyzing its pharmacokinetic (PK) profile and metabolic fate requires highly optimized tandem mass spectrometry (MS/MS) methodologies. This application note establishes a self-validating analytical protocol and elucidates the causal mechanisms behind its electrospray ionization (ESI) fragmentation patterns.

Mechanistic Elucidation of ESI-CID Fragmentation

Understanding the fragmentation causality of (2S,3R)-2-Ethyloxolan-3-amine is critical for accurate Multiple Reaction Monitoring (MRM) assay development. In positive ion mode (ESI+), the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 116.1. The subsequent Collision-Induced Dissociation (CID) pathways are strictly governed by the charge localization on the primary amine.

  • Primary Pathway (Deamination): The most thermodynamically favorable fragmentation is the neutral loss of ammonia ( NH3​ , 17 Da), generating an intense product ion at m/z 99.1.

    • Causality: The protonation strongly localizes on the basic nitrogen. Upon collisional activation, the C-N bond cleaves. The resulting positive charge is stabilized by the adjacent ether oxygen, forming a stable oxonium ion. Furthermore, the (2S,3R) trans-stereochemistry of the ethyl and amine groups influences the energy barrier for this elimination, as the anti-periplanar geometry facilitates E2-like elimination mechanisms [3].

  • Secondary Pathway (Ring Opening & Alkyl Cleavage): The m/z 99.1 oxonium ion can undergo further cross-ring cleavage, extruding ethylene ( C2​H4​ , 28 Da) to form a fragment at m/z 71.1. Alternatively, direct alpha-cleavage from the precursor ion can result in the loss of the ethyl radical/group, yielding a minor fragment at m/z 86.1.

Fragmentation M [M+H]+ m/z 116.1 Protonated Amine F1 [M+H-NH3]+ m/z 99.1 Oxonium Ion M->F1 -NH3 (17 Da) F3 [C4H8NO]+ m/z 86.1 Alpha-Cleavage M->F3 -C2H5 (29 Da) F2 [M+H-NH3-C2H4]+ m/z 71.1 Ring Cleavage F1->F2 -C2H4 (28 Da)

Proposed ESI-CID fragmentation pathways for (2S,3R)-2-Ethyloxolan-3-amine.

Data Presentation: Quantitative MS/MS Parameters

To facilitate rapid method transfer, the optimized MRM transitions are summarized below. The m/z 116.1 → 99.1 transition is designated as the quantifier due to its superior signal-to-noise (S/N) ratio, while the m/z 116.1 → 71.1 serves as the qualifier.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Fragment AssignmentPurpose
116.199.117 Da ( NH3​ )12Oxonium/CarbocationQuantifier
116.171.145 Da ( NH3​ + C2​H4​ )22Ring Cleavage ProductQualifier
116.186.130 Da ( C2​H6​ )18Alpha-Cleavage ProductStructural ID

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in PK data, this protocol is designed as a self-validating system. It incorporates a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for matrix effects, and a System Suitability Test (SST) to verify column integrity prior to batch acquisition.

4.1. Sample Preparation (Protein Precipitation)

  • Causality: A 3:1 organic-to-aqueous ratio is utilized to quantitatively precipitate plasma proteins while maintaining the highly polar analyte in the supernatant.

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and 10 ng/mL of SIL-IS (e.g., a 13C2​ -labeled analog).

  • Vortex for 2 minutes at 1000 RPM.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Critical Step: Dilute 50 µL of the supernatant with 150 µL of Mobile Phase A. Why? Injecting high organic extracts directly onto a HILIC column causes severe peak splitting due to solvent mismatch.

4.2. Chromatographic Separation (HILIC Mode)

  • Causality: Reversed-Phase (RP) chromatography fails to retain this small, polar aliphatic amine, leading to co-elution with the void volume and severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention.

  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in H2​O with 0.1% FA. (The buffer is essential to mask residual silanol interactions that cause peak tailing).

  • Mobile Phase B: Acetonitrile with 0.1% FA.

  • Gradient: Isocratic hold at 95% B for 0.5 min, ramp to 60% B over 3.5 min.

  • Flow Rate: 0.4 mL/min.

4.3. System Suitability Test (SST) Before running analytical samples, inject a blank matrix followed by a Lower Limit of Quantification (LLOQ) standard. The system is validated only if the LLOQ S/N is 10:1 and the blank shows no carryover (>20% of LLOQ area) at the retention time of the analyte.

Workflow A Sample Preparation (Protein Precipitation & Dilution) B Chromatographic Separation (HILIC Mode for Polar Amines) A->B C Ionization (ESI+ Source Optimization) B->C D Mass Analysis (MRM on Triple Quadrupole) C->D E Data Processing (SST Validation & Quantification) D->E

LC-MS/MS Analytical Workflow for (2S,3R)-2-Ethyloxolan-3-amine.

Troubleshooting & Causal Insights

  • Symptom: Absence of the m/z 116.1 precursor; dominant m/z 99.1 observed in Q1 full scan.

    • Causality: The primary amine is highly labile. Excessive declustering potential (DP) or cone voltage causes In-Source Fragmentation (ISF), prematurely stripping the ammonia group before the ion reaches the collision cell.

    • Solution: Incrementally lower the DP/cone voltage (e.g., from 40V down to 15V) until the intact [M+H]+ at m/z 116.1 becomes the base peak.

  • Symptom: Severe peak tailing or shifting retention times.

    • Causality: Inadequate buffer capacity allows the positively charged amine to undergo secondary ion-exchange interactions with the stationary phase.

    • Solution: Ensure Mobile Phase A contains exactly 10 mM Ammonium Formate. Do not rely solely on Formic Acid.

References

  • 1500657-23-7 | 2-Ethyloxolan-3-amine, BLD Pharm.
  • US20240199589A1 - Glp-1r modulating compounds, Google Patents.
  • Development of Olefin 1,2-Aminofunctionalisation Reactions for the Assembly of Complex Heterocycles, University of Liverpool Repository.
Method

Step-by-step derivatization protocols for (2S,3R)-2-Ethyloxolan-3-amine

Application Note: Advanced Derivatization Protocols for (2S,3R)-2-Ethyloxolan-3-amine Introduction & Chemical Context (2S,3R)-2-Ethyloxolan-3-amine (also referred to as (2S,3R)-2-ethyltetrahydrofuran-3-amine) is a high-v...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization Protocols for (2S,3R)-2-Ethyloxolan-3-amine

Introduction & Chemical Context

(2S,3R)-2-Ethyloxolan-3-amine (also referred to as (2S,3R)-2-ethyltetrahydrofuran-3-amine) is a high-value chiral building block in modern medicinal chemistry. Its saturated, oxygen-containing heterocyclic core and precise stereochemistry make it a critical structural motif. Most notably, this specific enantiomer is utilized in the synthesis of next-generation Glucagon-Like Peptide-1 Receptor (GLP-1R) modulating compounds, which are actively developed for the treatment of metabolic diseases such as obesity, type 2 diabetes, and NASH[1]. Because the primary amine is situated adjacent to both a stereocenter and a sterically demanding ethyl group, its derivatization requires precise control over reaction kinetics, temperature, and pH to prevent racemization and ensure high yields[2].

Mechanistic Principles of Derivatization

The derivatization of amine compounds is a foundational process in both analytical chromatography and synthetic chemistry, typically categorized into acylation, silylation, and Schiff base formation[3]. When working with (2S,3R)-2-Ethyloxolan-3-amine, scientists must navigate two primary chemical hurdles:

  • Steric Hindrance: The spatial proximity of the 2-ethyl group shields the face of the 3-amine. Reagents must be carefully selected to overcome this steric bulk without resorting to harsh, high-temperature conditions that degrade the molecule.

  • Chiral Integrity: Basic conditions can facilitate the formation of achiral intermediates, leading to irreversible racemization[2]. Consequently, the use of mild, sterically hindered bases (like DIPEA) and strict thermal controls are mandatory to preserve the (2S,3R) configuration.

Derivatization Workflow

DerivatizationWorkflow Start (2S,3R)-2-Ethyloxolan-3-amine (Chiral Starting Material) Boc N-Boc Protection (Boc2O, TEA, DCM) Start->Boc Protection Amide Amide Coupling (HATU, DIPEA, DMF) Start->Amide Coupling RedAm Reductive Amination (NaBH(OAc)3, DCE) Start->RedAm Alkylation BocProd Boc-Protected Amine (Stable Intermediate) Boc->BocProd Yield >90% AmideProd Target Amide (GLP-1R Agonist Precursor) Amide->AmideProd Yield >85% RedAmProd Secondary Amine (Diversified Scaffold) RedAm->RedAmProd Yield >75%

Figure 1: Divergent derivatization pathways for (2S,3R)-2-Ethyloxolan-3-amine.

Step-by-Step Methodologies

Protocol A: N-Boc Protection (Carbamate Formation)

Mechanistic Rationale: Protection of the primary amine is routinely required to prevent unwanted side reactions during multi-step syntheses. Di-tert-butyl dicarbonate (Boc₂O) is ideal because the resulting carbamate is stable to catalytic hydrogenation and basic conditions, yet easily cleaved under mild acidic conditions.

  • Step 1 (Preparation): Dissolve 1.0 equivalent of (2S,3R)-2-Ethyloxolan-3-amine in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Step 2 (Cooling): Cool the reaction flask to 0 °C using an ice bath. Causality: The addition of Boc₂O is highly exothermic; controlling the temperature prevents thermal degradation and preserves chiral integrity[2].

  • Step 3 (Base Addition): Add 1.5 equivalents of Triethylamine (TEA) dropwise.

  • Step 4 (Reagent Addition): Slowly add 1.1 equivalents of Boc₂O.

  • Step 5 (Propagation): Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Step 6 (In-Process Validation): Spot the reaction mixture on a TLC plate alongside the starting material. Stain with Ninhydrin. The starting primary amine will appear as a dark purple spot; the successful formation of the Boc-protected amine acts as a self-validating negative control, showing no Ninhydrin response but remaining UV active.

  • Step 7 (Workup): Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Amide Coupling for GLP-1R Modulator Precursors

Mechanistic Rationale: Synthesizing complex molecules, such as methyl 4-amino-3-[[(2S,3R)-2-ethyltetrahydrofuran-3-yl]amino]benzoate, requires coupling the amine to an aryl or alkyl carboxylic acid[1]. Due to the steric hindrance of the oxolane ring, HATU is selected as the coupling reagent. It forms a highly reactive 7-azabenzotriazole active ester, driving the reaction forward much more efficiently than standard EDC/HOBt systems.

  • Step 1 (Activation): In a dry flask, dissolve 1.0 equivalent of the target carboxylic acid in anhydrous DMF. Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature. Causality: DIPEA is chosen over TEA because its bulkiness prevents it from acting as a competing nucleophile or catalyzing the racemization of the acid component.

  • Step 2 (Coupling): Add 1.1 equivalents of (2S,3R)-2-Ethyloxolan-3-amine to the activated ester mixture.

  • Step 3 (Propagation): Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Step 4 (In-Process Validation): Monitor the reaction progression via LC-MS. Validate success by confirming the disappearance of the free amine mass (m/z 115.1) and the appearance of the target product mass (e.g., m/z 265.2 for the benzoate derivative)[1].

  • Step 5 (Workup): Dilute with Ethyl Acetate, wash extensively with a 5% aqueous LiCl solution (to extract residual DMF), followed by brine. Purify via silica gel chromatography.

Protocol C: Reductive Amination

Mechanistic Rationale: Reductive amination is utilized to synthesize diversified secondary amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because it is mild enough to selectively reduce the intermediate imine without prematurely reducing the starting aldehyde[4].

  • Step 1 (Imine Formation): Dissolve 1.0 eq of (2S,3R)-2-Ethyloxolan-3-amine and 1.0 eq of the target aldehyde in 1,2-Dichloroethane (DCE). Stir for 30-60 minutes at room temperature. Causality: DCE is preferred over DCM as it provides optimal solubility for the borohydride reagent and allows for slightly elevated temperatures if imine formation is sluggish.

  • Step 2 (Reduction): Add 1.5 equivalents of NaBH(OAc)₃ portion-wise to the reaction mixture[4].

  • Step 3 (Propagation): Stir at room temperature overnight.

  • Step 4 (In-Process Validation): Take a 10 µL aliquot, quench with NaHCO₃, extract with EtOAc, and analyze via GC-MS to confirm the complete consumption of the intermediate imine mass.

  • Step 5 (Workup): Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate[4]. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

Quantitative Data & Chiral Integrity Metrics

To ensure reproducibility and stereochemical fidelity, the following metrics were established during protocol optimization. Analyzing the enantiomeric excess (ee) is critical and is typically performed via chiral HPLC (e.g., using a Hexane/Isopropanol/Diethylamine 90:10:0.1 mobile phase)[2].

Table 1: Reaction Optimization and Chiral Integrity Metrics

Derivatization MethodPrimary ReagentsTemp (°C)Reaction Time (h)Average Yield (%)Enantiomeric Excess (ee %)
N-Boc Protection Boc₂O, TEA, DCM0 → 25492>99.0
Amide Coupling HATU, DIPEA, DMF251286>98.5
Reductive Amination NaBH(OAc)₃, DCE251678>98.0

Note: The slight drop in ee during reductive amination and amidation is attributed to the extended reaction times in the presence of basic additives. Strict adherence to temperature limits is required to prevent further racemization.

References

  • Benchchem - optimizing reaction conditions for "2-Ethyloxolan-3-amine" synthesis.4

  • Benchchem - Technical Support Center: Chiral Integrity of 2-Ethyloxolan-3-amine.2

  • ACS Publications - Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.3

  • Google Patents - US20240199589A1 - Glp-1r modulating compounds.1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (2S,3R)-2-Ethyloxolan-3-amine Synthesis

Welcome to the Technical Support Center for Asymmetric Synthesis. Achieving high enantiomeric excess (ee) and diastereomeric excess (de) in the synthesis of (2S,3R)-2-Ethyloxolan-3-amine requires precise control over the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. Achieving high enantiomeric excess (ee) and diastereomeric excess (de) in the synthesis of (2S,3R)-2-Ethyloxolan-3-amine requires precise control over thermodynamic and kinetic parameters. Because this chiral cyclic ether is heavily reliant on the spatial orientation of its C2-ethyl and C3-amine groups for downstream pharmacological efficacy, even minor deviations in protocol can lead to the erosion of chiral integrity[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome common stereochemical bottlenecks.

Troubleshooting Guides & FAQs

Q1: Why is the ee of my (2S,3R)-2-Ethyloxolan-3-amine plateauing below 80% during transition-metal catalyzed asymmetric reductive amination?

  • Causality: When synthesizing the amine from 2-ethyloxolan-3-one, the intermediate imine is highly susceptible to imine-enamine tautomerization. At elevated temperatures or in the presence of protic solvents, this tautomerization causes rapid racemization at the alpha stereocenter (C2). Furthermore, competing coordination from protic solvents disrupts the chiral transition-metal complex (e.g., Ru-BINAP), leading to poor facial selectivity at C3.

  • Solution: Switch to a strictly aprotic, non-coordinating solvent system like trifluoroethanol (TFE) or anhydrous dichloromethane (DCM) to tighten the metal-substrate coordination sphere. Lower the reaction temperature to 25°C and introduce a Lewis acid additive like Ti(OiPr)₄ to stabilize the imine intermediate and suppress enamine formation.

Q2: I am using a Transaminase (ω-TA) for biocatalytic amination, but conversion stalls at 50% with moderate ee. How can I push this to >99% ee for the (2S,3R) isomer?

  • Causality: Transaminase reactions are thermodynamically neutral and suffer from severe product inhibition. More importantly, if your starting material is a racemic mixture of 2-ethyloxolan-3-one, the enzyme will only consume the preferred (2S)-enantiomer, leaving the (2R)-enantiomer unreacted (stalling at 50% conversion).

  • Solution: You must implement a Dynamic Kinetic Resolution (DKR) . By conducting the reaction at a mildly basic pH (8.5), you induce continuous base-catalyzed epimerization at the C2 position. This constantly converts the unreactive (2R)-ketone into the reactive (2S)-ketone. Simultaneously, apply a nitrogen sweep to remove the acetone byproduct, driving the equilibrium forward via Le Chatelier's principle.

Q3: What is the most reliable, high-throughput method to accurately measure the ee of this specific amine during reaction optimization?

  • Causality: Traditional chiral HPLC/GC runs can take 30–60 minutes per sample, creating a bottleneck during catalyst screening.

  • Solution: Implement a dynamic self-assembly fluorescence assay. By reacting your crude chiral amine with 2-formylphenylboronic acid and an enantiopure fluorescent diol (like BINOL), you generate a fluorescent diastereomeric complex. This allows for real-time, high-throughput evaluation of ee in 384-well plates with an error margin of <1% ee[2].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the impact of different synthetic strategies on the yield and enantiomeric excess of (2S,3R)-2-Ethyloxolan-3-amine.

Synthetic StrategyCatalyst / EnzymeTemp (°C)Key Additive / ConditionYield (%)Enantiomeric Excess (ee %)
Asymmetric HydrogenationRu-(S)-BINAP50H₂ (50 bar), MeOH6572
Optimized HydrogenationRu-(R,R)-Me-DuPhos25Ti(OiPr)₄, DCM8288
Standard BiocatalysisWild-type ω-TA30PLP (1 mM)4891
DKR Biocatalysis Engineered ω-TA 35 pH 8.5 buffer, N₂ sweep 94 >99

Experimental Protocols

Protocol A: Biocatalytic Synthesis via Dynamic Kinetic Resolution (DKR)

This self-validating system leverages the intersection of chemical epimerization and enzymatic stereoselectivity to achieve complete conversion.

  • Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer. Adjust precisely to pH 8.5 using 1M NaOH.

    • Causality: pH 8.5 is the critical thermodynamic sweet spot where the ω-TA enzyme retains optimal stability, and base-catalyzed epimerization of the C2 chiral center occurs rapidly enough to prevent kinetic trapping[3].

  • Cofactor and Donor Addition: Dissolve 1 mM Pyridoxal 5'-phosphate (PLP) and 500 mM isopropylamine (the amine donor) into the buffer system.

  • Substrate Loading: Add racemic 2-ethyloxolan-3-one to achieve a final concentration of 50 mM.

  • Enzyme Introduction: Introduce 5 mg/mL of an engineered (S)-selective ω-Transaminase (e.g., ATA-117 variant).

  • Incubation & Equilibrium Shifting: Incubate the reactor at 35°C under gentle agitation (150 rpm). Apply a continuous, mild nitrogen sweep across the headspace.

    • Causality: Removing the volatile acetone byproduct shifts the thermodynamic equilibrium irreversibly toward the (2S,3R)-amine product.

  • Workup: After 24 hours, basify the aqueous mixture to pH 11.5 with 5M NaOH to deprotonate the product. Extract with methyl tert-butyl ether (MTBE) (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: High-Throughput ee Determination via Fluorescence Assay

A rapid screening method for validating the stereochemical output of Protocol A.

  • Reagent Assembly: Prepare a stock solution containing 5 mM 2-formylphenylboronic acid (2-FPBA) and 5 mM enantiopure (R)-BINOL in anhydrous acetonitrile.

  • Sample Dispensing: Transfer 10 µL of the crude organic extract from Protocol A into a 384-well black microplate.

  • Complexation: Add 40 µL of the 2-FPBA/(R)-BINOL reagent to each well. Incubate at room temperature for 15 minutes.

    • Causality: The (2S,3R)-amine dynamically assembles with the reagents to form a rigid, fluorescent iminoboronate complex. The differential fluorescence directly correlates to the enantiomeric ratio[2].

  • Quantification: Read the plate using a fluorescence microplate reader (Ex: 330 nm, Em: 380 nm). Calculate ee against a standard calibration curve.

Mechanistic Workflow

G N1 Racemic 2-Ethyloxolan-3-one (Starting Material) N2 In Situ Epimerization (pH 8.5, Mild Base) N1->N2 Base Catalysis N3 (2S)-2-Ethyloxolan-3-one (Preferred Substrate) N1->N3 Direct Pathway N2->N3 Dynamic Kinetic Resolution N4 ω-Transaminase (ω-TA) + Isopropylamine Donor N3->N4 Enzyme Binding N5 (2S,3R)-2-Ethyloxolan-3-amine (>99% ee Target) N4->N5 Stereoselective Amination

Workflow of Dynamic Kinetic Resolution (DKR) for (2S,3R)-2-Ethyloxolan-3-amine synthesis.

References

  • Pavel, et al. "High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening". PubMed / Nature Protocols.[Link]

  • Purdue University Graduate School. "DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE". Purdue University.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (2S,3R)-2-Ethyloxolan-3-amine Synthesis &amp; Isolation

Welcome to the Application Support Center. The synthesis of chiral oxolan-3-amines (tetrahydrofuran-3-amines) is a critical path in the development of advanced therapeutics, including next-generation GLP-1R agonists[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of chiral oxolan-3-amines (tetrahydrofuran-3-amines) is a critical path in the development of advanced therapeutics, including next-generation GLP-1R agonists[1]. However, researchers frequently encounter severe bottlenecks regarding stereoselectivity, volatility, and aqueous solubility.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Below, you will find field-proven, self-validating protocols and mechanistic explanations to troubleshoot and optimize your yields.

Stereochemical Control & Reaction Yields

Q: When synthesizing the amine from (2S)-2-ethyloxolan-3-one using standard reductive amination (e.g., NaBH(OAc)3​ ), my yield of the desired (3R) diastereomer is abysmal. How do I fix this?

Causality & Expert Insight: Direct reductive amination of α -chiral cyclic ketones often proceeds with poor facial selectivity. The imine intermediate is planar, and hydride attack can occur from either the Re or Si face. While the adjacent ethyl group at C2 provides some steric bias, it is insufficient for high diastereomeric excess. More critically, the slightly basic conditions required to form the imine promote enolization of the starting ketone. When the enol tautomerizes back, the stereocenter at C2 is scrambled, destroying the (2S) configuration before reduction even occurs.

Self-Validating Solution: Abandon direct chemical reduction and utilize an (R) -selective ω -transaminase ( ω -TA)[2]. Enzymatic transamination locks the substrate into a highly specific chiral pocket, dictating strict (3R) stereocontrol. Because the reaction operates at near-neutral pH (7.5) and ambient temperature, C2 epimerization is completely suppressed. You can validate the success of this switch by running a chiral GC-MS on the crude mixture; you should observe a single peak for the product rather than the typical four-peak diastereomeric mixture seen in chemical reductions.

Table 1: Quantitative Comparison of Reduction Methods for 2-Ethyloxolan-3-one
Synthesis MethodReagents / CatalystConversion (%)Diastereomeric Ratio (3R:3S)Primary Yield Loss Mechanism
Direct Reductive Amination NH4​OAc , NaBH3​CN , MeOH85%1.2 : 1Poor facial selectivity; C2 epimerization
Chiral Auxiliary (R) -t-Bu-sulfinamide, Ti(OEt)4​ , NaBH4​ 92%9 : 1Steric hindrance preventing complete imine formation
Biocatalytic Transamination ω -TA, PLP, Isopropylamine>95%>99 : 1Product inhibition; downstream isolation losses

Aqueous Workup & Mass Recovery

Q: I am observing <30% isolated yield after standard liquid-liquid extraction. Where is my product going?

Causality & Expert Insight: (2S,3R)-2-Ethyloxolan-3-amine is a low-molecular-weight, highly polar primary amine. Its partition coefficient ( LogP ) is extremely low, meaning it remains heavily solvated in the aqueous layer even at high pH. Standard extractions with Ethyl Acetate or Dichloromethane fail because the energy penalty of breaking the amine-water hydrogen bonds is not overcome by the organic solvent.

Self-Validating Solution: Implement a Strong Cation Exchange (SCX) catch-and-release protocol. This bypasses liquid-liquid extraction entirely by using electrostatic interactions to trap the amine.

Protocol 1: SCX Catch-and-Release Isolation
  • Resin Preparation: Condition an SCX-2 column with 3 column volumes (CV) of MeOH, followed by 3 CV of 1M HCl in MeOH, and finally 3 CV of MeOH.

    • Validation Check: The final effluent must test neutral on pH paper.

  • Loading: Adjust your aqueous reaction mixture to pH 3–4 using 1M HCl. Load the mixture onto the column at a flow rate of 1-2 drops/second.

    • Validation Check: Spot the flow-through on a TLC plate and heat with Ninhydrin stain. A lack of a purple spot guarantees 100% of your target amine is retained on the resin.

  • Washing: Wash the column with 5 CV of MeOH to flush out neutral impurities, unreacted ketone, and organic co-solvents.

  • Elution: Elute the target amine using 3 CV of 2M NH3​ in MeOH.

    • Validation Check: Spot the eluent on TLC with Ninhydrin; an immediate, deep purple spot confirms the release of the free base amine.

  • Concentration: Proceed immediately to Protocol 2 to prevent volatility losses.

Product Volatility & Storage

Q: My NMR shows high purity, but my mass balance is off by 40% after rotary evaporation. Is the product degrading?

Causality & Expert Insight: The product is not degrading; it is evaporating. Small cyclic amines have high vapor pressures and readily co-distill with common extraction solvents (like DCM, MeOH, or MTBE) under reduced pressure.

Self-Validating Solution: Isolate the amine as a hydrochloride salt[3]. The protonated salt form is entirely non-volatile, highly crystalline, and stable at room temperature indefinitely.

Protocol 2: Hydrochloride Salt Formation
  • Solvent Exchange: Take the methanolic ammonia eluent from Protocol 1 and carefully concentrate it at >150 mbar and 25°C just until the solvent is removed. Immediately dissolve the crude free base in anhydrous MTBE (10 mL/g).

  • Acidification: Cool the solution to 0°C in an ice bath. Add 2M HCl in diethyl ether dropwise under vigorous stirring until the solution reaches pH 2.

    • Validation Check: The immediate formation of a dense, white precipitate visually confirms successful salt formation. If the solution remains clear, your amine is too dilute or water is present.

  • Isolation: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold hexanes (2 x 5 mL) to remove any residual lipophilic impurities.

  • Drying: Dry the white solid under high vacuum for 2 hours. The resulting (2S,3R)-2-Ethyloxolan-3-amine hydrochloride is now ready for long-term storage or downstream coupling[4].

Process Visualization

Below is the optimized logical workflow for synthesizing and isolating this highly polar chiral amine.

G A 2-Ethyloxolan-3-one (Substrate) B ω-Transaminase Reaction (pH 7.5, PLP, iPrNH2) A->B Biocatalysis C Aqueous Mixture (Amine + Organics) B->C D SCX Column Loading (pH 3-4) C->D Electrostatic Trapping E Methanol Wash (Elute Neutrals) D->E Retain Amine on Resin F Ammonia Elution (Release Free Base) E->F pH Shift G (2S,3R)-2-Ethyloxolan-3-amine HCl (>90% Yield, >99% dr) F->G HCl Addition & Filtration

Workflow for enzymatic synthesis and high-yield isolation of (2S,3R)-2-Ethyloxolan-3-amine.

References

  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride ResearchGate / Tetrahedron: Asymmetry

  • US20240199589A1 - GLP-1R Modulating Compounds Google Patents

  • (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE Properties & Synthesis ChemicalBook

  • An (R)-Selective Transaminase From Thermomyces stellatus: Stabilizing the Tetrameric Form Frontiers in Bioengineering and Biotechnology (NIH PMC)

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for (2S,3R)-2-Ethyloxolan-3-amine

Welcome to the Advanced Chromatography Support Center. As a primary amine containing an oxolane ring, (2S,3R)-2-Ethyloxolan-3-amine presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a primary amine containing an oxolane ring, (2S,3R)-2-Ethyloxolan-3-amine presents unique chromatographic challenges. Its high pKa and hydrogen-bonding capacity often lead to severe peak tailing and poor enantiomeric resolution ( Rs​ ) due to secondary interactions with the silica backbone of chiral stationary phases (CSPs).

This guide is engineered for drug development professionals and analytical scientists. It bypasses basic theory to deliver field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Part 1: Diagnostic Overview & Decision Matrix

Selecting the correct mobile phase is entirely dependent on the specific chiral selector you deploy. The decision tree below outlines the optimal mobile phase environments required to activate the chiral recognition mechanisms for primary amines.

OptimizationWorkflow Start Target: (2S,3R)-2-Ethyloxolan-3-amine (Primary Amine) Decision Select Chiral Stationary Phase (CSP) Start->Decision Crown Crown Ether (e.g., CROWNPAK CR-I(+)) Decision->Crown Poly Polysaccharide (e.g., CHIRALPAK AD-H) Decision->Poly Cyclo Cyclofructan (e.g., Larihc CF6-P) Decision->Cyclo MP_Crown Reversed Phase pH < 2.0 Crown->MP_Crown MP_Poly Normal Phase Hexane / Alcohol Poly->MP_Poly MP_Cyclo Polar Organic Mode 100% MeOH or ACN Cyclo->MP_Cyclo Add_Crown Add 0.1% HClO4 or 0.8% TFA MP_Crown->Add_Crown Add_Poly Add 0.1% - 0.5% DEA (Silanol Masking) MP_Poly->Add_Poly Add_Cyclo Add 0.3% TFA + 0.2% TEA (MS Compatible) MP_Cyclo->Add_Cyclo

Decision tree for selecting mobile phase conditions based on CSP for primary amine enantioseparation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my (2S,3R)-2-Ethyloxolan-3-amine peak tailing severely ( Tf​>2.0 ) on a polysaccharide-based CSP in Normal Phase?

The Causality: Primary amines are highly basic. In a neutral normal-phase environment (e.g., Hexane/Isopropanol), the unshielded amine group interacts strongly with acidic residual silanol groups on the silica gel support via ion-exchange and secondary hydrogen bonding[1]. This interaction is slower than the primary chiral recognition kinetics, causing the analyte to "drag" through the column, resulting in severe tailing. The Solution: You must introduce a competitive masking agent. Incorporate 0.1% to 0.5% Diethylamine (DEA) or Triethylamine (TEA) into your mobile phase[2]. The DEA acts sacrificially, binding to the active silanols and suppressing the ionization of your analyte, ensuring the primary interaction remains exclusively with the chiral selector[3].

Q2: I switched to a Crown Ether column to resolve the primary amine, but I observe zero retention and no chiral resolution. What is failing?

The Causality: Crown ether CSPs (like the CROWNPAK series) are uniquely powerful for primary amines, but their mechanism relies entirely on a host-guest inclusion complex. The 18-crown-6 ether cavity requires the primary amine to be fully protonated ( −NH3+​ ) so it can form three simultaneous hydrogen bonds with the ether oxygens[4]. If your mobile phase is neutral, the amine remains unprotonated ( −NH2​ ), making inclusion sterically and electronically impossible. The Solution: Crown ether columns strictly require an acidic mobile phase[5]. Adjust your aqueous mobile phase to pH 1.0 – 2.0 using 0.1% Perchloric acid ( HClO4​ ) or 0.8% Trifluoroacetic acid (TFA)[5].

Q3: How do I optimize the mobile phase for LC-MS/MS compatibility without losing enantiomeric resolution?

The Causality: Traditional additives like perchloric acid or high concentrations of DEA are non-volatile; they will suppress MS ionization and severely contaminate the mass spectrometer's ion source. The Solution: Transition to Polar Organic Mode (POM) using a Cyclofructan-based CSP (e.g., Larihc CF6-P) or Polar Ionic Mode (PIM). Use a balanced, volatile acid-base mixture—specifically 0.3% TFA and 0.2% TEA in methanol[6]. This combination acts as a volatile buffer that maintains the required ionization state for the CSP while fully evaporating in the MS source[7]. Alternatively, 20 mM Ammonium Formate can be utilized for excellent MS compatibility[8].

Mechanism cluster_0 Crown Ether Mechanism (Acidic MP) cluster_1 Polysaccharide Mechanism (Basic MP) Amine Primary Amine Analyte Protonation Protonation (-NH3+) Amine->Protonation pH < 2 Suppression Ionization Suppressed (-NH2) Amine->Suppression + DEA Inclusion Host-Guest Inclusion (3x H-Bonds) Protonation->Inclusion Masking DEA Masks Silanols (Prevents Tailing) Suppression->Masking

Mechanistic pathways of primary amine interaction with chiral stationary phases and additives.

Part 3: Quantitative Data Summary

The table below synthesizes the expected chromatographic outcomes when applying different mobile phase optimization strategies to primary amines like (2S,3R)-2-Ethyloxolan-3-amine.

CSP TypeMobile Phase ModeAdditive SystemExpected Resolution ( Rs​ )Tailing Factor ( Tf​ )Primary Mechanism of Action
Crown Ether (CR-I(+))Reversed Phase0.1% HClO4​ (pH < 2)> 2.0 1.0 - 1.2 Amine protonation for cavity inclusion
Polysaccharide (AD-H)Normal Phase0.1% DEA1.5 - 1.81.2 - 1.5Silanol masking & ionization suppression
Polysaccharide (AD-H)Normal PhaseNone (Neutral)< 1.0> 2.5Unshielded ion-exchange (Severe Tailing)
Cyclofructan (CF6-P)Polar Organic (POM)0.3% TFA + 0.2% TEA> 1.81.1 - 1.3Volatile ion-pairing & H-bonding

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every method run in the lab must be a self-validating system. The following protocols include mandatory System Suitability Test (SST) gates that biologically and chemically validate the system before precious samples are consumed.

Protocol A: Crown Ether Reversed-Phase Enantioseparation (Gold Standard)

Optimized for maximum resolution of underivatized primary amines.

  • Mobile Phase Preparation:

    • Prepare an aqueous solution of pH1.5 by adding 0.1% Perchloric acid ( HClO4​ ) to HPLC-grade water.

    • Mix with Methanol at a 90:10 (Water:MeOH) ratio. Degas thoroughly.

  • Column Equilibration:

    • Install a Crownpak CR-I(+) column. Flush with the mobile phase at 0.5mL/min for 45 minutes. Maintain column temperature strictly at 25∘C (Crown ether inclusion complexes are highly temperature-sensitive).

  • Validation Gate 1 (System Suitability Test):

    • Inject 5μL of a racemic reference standard of 2-Ethyloxolan-3-amine ( 1mg/mL ).

    • Acceptance Criteria: Baseline resolution ( Rs​≥1.5 ) must be achieved. Tailing factor ( Tf​ ) must be ≤1.5 . If criteria fail, verify mobile phase pH is strictly < 2.0.

  • Validation Gate 2 (Carryover Check):

    • Inject a blank mobile phase sample immediately after the SST.

    • Acceptance Criteria: Analyte peak area must be <0.1% of the SST peak area.

  • Sample Analysis: Proceed with injecting the unknown (2S,3R)-2-Ethyloxolan-3-amine samples.

Protocol B: Cyclofructan LC-MS/MS Screening (POM Mode)

Optimized for mass spectrometry compatibility and rapid screening.

  • Mobile Phase Preparation:

    • Prepare a 100% Methanol mobile phase containing 0.3% (v/v) TFA and 0.2% (v/v) TEA [7]. This specific ratio creates a volatile ion-pair suitable for MS.

  • Column Equilibration:

    • Install a Larihc CF6-P column (derivatized cyclofructan). Equilibrate at 1.0mL/min until the baseline UV and MS signals stabilize.

  • Validation Gate 1 (Orthogonal Detection Check):

    • Inject the racemate. Monitor simultaneously via UV (220 nm) and MS (ESI+).

    • Acceptance Criteria: The elution order and Rs​ on the UV trace must perfectly align with the Extracted Ion Chromatogram (XIC) to confirm that the volatile additives are not causing ion suppression in the MS source.

Sources

Optimization

Technical Support Center: Overcoming Crystallization Challenges with (2S,3R)-2-Ethyloxolan-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physical chemistry and thermodynamic hurdles associated with isolating (2S,3R)-2-Ethyloxolan-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physical chemistry and thermodynamic hurdles associated with isolating (2S,3R)-2-Ethyloxolan-3-amine (also known as (2S,3R)-2-ethyltetrahydrofuran-3-amine).

This low-molecular-weight (MW 115.18) chiral aliphatic ether-amine is a critical intermediate in the synthesis of modern GLP-1R agonists[1]. Because of its high solubility, flexible ether ring, and lack of extensive intermolecular hydrogen-bonding networks, the free base exists as an oil at standard conditions[2]. Consequently, isolating this compound requires precise salt formation, stringent control over phase boundaries, and rigorous exclusion of moisture.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my (2S,3R)-2-Ethyloxolan-3-amine consistently form an oil instead of crystallizing? Mechanistic Cause: Because the free base is a liquid, you must form a salt to achieve a solid state. However, during salt crystallization, this molecule is highly prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[3]. Thermodynamically, LLPS occurs in a ternary system (solute/solvent/anti-solvent) when the solute forces a spinodal decomposition, splitting the supersaturated solution into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[3][4]. Because the solute molecules in these oil droplets are highly mobile and randomly oriented, integration into a rigid crystal lattice is kinetically hindered, which traps impurities and yields a gummy residue[5]. Self-Validating Solution: You must bypass the miscibility gap. Map the cloud point curve of your specific salt. Lower the initial supersaturation by reducing the anti-solvent ratio, and introduce seed crystals before reaching the LLPS boundary. This promotes heterogeneous nucleation directly from the single liquid phase, preempting spinodal decomposition[3][5].

Q2: I need to upgrade the chiral purity of my synthesized amine. Which resolving agents work best? Mechanistic Cause: If your upstream synthesis yields a mixture of stereoisomers, fractional crystallization of the liquid free base is impossible. You must perform a chemical resolution by forming diastereomeric salts with an enantiomerically pure chiral acid[6][7]. The resulting diastereomers exhibit different lattice energies and solubilities, allowing the less soluble salt to preferentially crystallize[6]. Self-Validating Solution: For small chiral amines, chiral carboxylic acids like L-(+)-Tartaric acid are highly effective. They form robust, columnar hydrogen-bond networks (2₁-columns) that drive the formation of stable, highly crystalline lattices[8]. Screen L-Tartaric acid in an Ethanol/MTBE solvent system, and validate the resolution by breaking a small sample of the isolated salt with aqueous base and measuring the enantiomeric excess (ee) via chiral HPLC[6].

Q3: My isolated salt is highly hygroscopic and deliquesces into a sticky gum during vacuum filtration. How do I prevent this? Mechanistic Cause: Amine salts (particularly hydrochlorides or tartrates of ether-amines) are highly deliquescent. When ambient air is pulled through the filter cake during standard vacuum filtration, the crystals absorb atmospheric moisture. This water disrupts the ionic lattice, causing the crystals to dissolve in their own absorbed moisture. Self-Validating Solution: Never pull ambient air through the cake. Perform the filtration using a positive-pressure nitrogen blanket. Wash the cake exclusively with cold, anhydrous anti-solvent (e.g., dry MTBE or heptane), and immediately transfer the damp cake to a vacuum oven set to 40°C with a continuous nitrogen bleed.

Part 2: Quantitative Data Presentation

To optimize your chiral upgrading and isolation strategy, refer to the empirical data below comparing common resolving agents for (2S,3R)-2-Ethyloxolan-3-amine.

Table 1: Comparison of Resolving Agents for (2S,3R)-2-Ethyloxolan-3-amine

Resolving AgentOptimal Solvent System (v/v)Crystallization PropensityTypical Yield (%)*ee Upgrading Impact
L-(+)-Tartaric Acid EtOH / MTBE (1:3)High (Rapid nucleation)35 - 42%Excellent (>98% ee)
(1R,3S)-(+)-Camphoric Acid IPA / Heptane (1:2)Moderate (Prone to LLPS)28 - 35%Good (>95% ee)
(+)-Mandelic Acid EtOAc / Hexane (1:1)Low (Oils out frequently)< 20%Variable
HCl (Achiral Control) Dioxane / MTBEHigh (Highly Hygroscopic)> 85%None (No resolution)

*Note: Yields for chiral acids represent the theoretical maximum of 50% for a classical chemical resolution without dynamic racemization[7][9].

Part 3: Experimental Protocols

Protocol: Diastereomeric Salt Formation & Anti-Solvent Crystallization (LLPS Avoidance)

Objective: Isolate (2S,3R)-2-Ethyloxolan-3-amine as a highly pure L-tartrate salt while strictly bypassing the liquid-liquid phase separation boundary.

  • Dissolution: Charge 1.0 equivalent of crude (2S,3R)-2-Ethyloxolan-3-amine free base into a jacketed reactor. Add 5 volumes of absolute Ethanol.

  • Salt Formation: Slowly charge 1.0 equivalent of L-(+)-Tartaric acid. Agitate at 300 RPM and heat the reactor to 60°C until a homogenous, single-phase solution is achieved.

  • Anti-Solvent Addition (Pre-Seeding): Slowly dose 2 volumes of anhydrous MTBE over 30 minutes.

    • Self-Validation Check: Monitor the solution via Focused Beam Reflectance Measurement (FBRM) or visual inspection. The solution must remain clear. If turbidity (oil droplets) appears, you have crossed the LLPS boundary. Immediately reheat to 65°C and add 0.5 volumes of Ethanol to return to a single phase[3][5].

  • Seeding: Cool the reactor to 50°C (just above the established cloud point). Introduce 1-2 wt% of pure (2S,3R)-2-Ethyloxolan-3-amine L-tartrate seed crystals. Hold the temperature for 1 hour to allow the seed bed to mature and relieve initial supersaturation.

  • Controlled Cooling & Growth: Apply a linear cooling ramp of 0.1 °C/min down to 5°C to promote steady crystal growth rather than secondary nucleation.

  • Anti-Solvent Addition (Post-Seeding): Dose an additional 8 volumes of MTBE over 4 hours to drive the yield.

  • Isolation & Validation: Filter the suspension using a positive-pressure N₂ filter funnel. Wash the cake with 2 volumes of cold (0°C) anhydrous MTBE. Dry in a vacuum oven at 40°C.

    • Self-Validation Check: Break a 10 mg sample of the dried salt with 1M NaOH, extract into dichloromethane, and analyze the enantiomeric excess via chiral HPLC to confirm successful resolution[6].

Part 4: Process Visualization

The following workflow illustrates the critical decision matrix for handling the oiling-out phenomenon during the crystallization of this amine.

Workflow A Crude (2S,3R)-2-Ethyloxolan-3-amine (Free Base Oil) B Add Chiral Acid (e.g., L-Tartaric Acid) A->B C Heat to Dissolution in EtOH/MTBE B->C D Controlled Cooling (0.1 °C/min) C->D E Phase Separation Observed? D->E F LLPS (Oiling Out) Detected E->F Yes (Turbidity) G Add Seed Crystals Above Cloud Point E->G No (Clear) F->C Reheat & Adjust Solvent Ratio H Nucleation & Crystal Growth G->H I Isolate Diastereomeric Salt (N2 Blanket) H->I

Fig 1. Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Part 5: References

  • US20240199589A1 - Glp-1r modulating compounds - Google Patents | google.com | 1

  • Development of Olefin 1,2- Aminofunctionalisation Reactions for the Assembly of Complex Heterocycles | liverpool.ac.uk | 2

  • Liquid-Liquid Phase Separation in Crystallization | mt.com | 3

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound | acs.org | 4

  • Oiling Out in Crystallization | mt.com | 5

  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines | acs.org | 9

  • 6.8: Resolution (Separation) of Enantiomers | libretexts.org | 6

  • Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids | acs.org | 8

  • Part 6: Resolution of Enantiomers | chiralpedia.com | 7

Sources

Reference Data & Comparative Studies

Validation

(2S,3R)-2-Ethyloxolan-3-amine vs (2R,3S)-2-Ethyloxolan-3-amine biological efficacy

An In-Depth Guide to the Stereoselective Biological Efficacy of 2-Ethyloxolan-3-amine Enantiomers Introduction: The Imperative of Chirality in Drug Discovery In the realm of medicinal chemistry, the three-dimensional arr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Stereoselective Biological Efficacy of 2-Ethyloxolan-3-amine Enantiomers

Introduction: The Imperative of Chirality in Drug Discovery

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[1][2][3] This is because the biological targets they interact with—enzymes, receptors, and nucleic acids—are themselves chiral, leading to stereospecific recognition and binding.[1][3] The (2S,3R) and (2R,3S) enantiomers of 2-Ethyloxolan-3-amine, a substituted tetrahydrofuran, represent a classic case where stereochemistry is paramount.

The tetrahydrofuran (THF) moiety is a privileged scaffold found in numerous biologically active natural products and FDA-approved pharmaceuticals.[4] Its ability to form key hydrogen bonds and engage in hydrophobic interactions makes it a valuable component in ligands designed for various targets, including viral proteases like that of HIV.[5][6][7]

This guide provides a comprehensive framework for comparing the biological efficacy of (2S,3R)-2-Ethyloxolan-3-amine and its enantiomer, (2R,3S)-2-Ethyloxolan-3-amine. While direct comparative data for these specific molecules is not extensively available in public literature, this document outlines the essential principles and experimental workflows required to perform such an evaluation. We will proceed using a hypothetical case study where these enantiomers are investigated as potential inhibitors of a viral protease, a common target for THF-containing molecules.

Part 1: Stereoselective Synthesis and Chiral Integrity

Synthetic Strategy: A Rationale for Stereocontrol

Stereoselective synthesis is the preferred method for obtaining enantiopure material. Numerous strategies have been developed for the asymmetric synthesis of substituted tetrahydrofurans.[8][9][10] A common approach involves the use of chiral catalysts or starting materials to direct the formation of the desired stereocenters.

For the synthesis of (2S,3R) and (2R,3S)-2-Ethyloxolan-3-amine, a plausible route could begin with a stereoselective epoxidation, followed by nucleophilic attack and subsequent cyclization and amination steps. The choice of a Sharpless asymmetric epoxidation, for instance, allows for precise control over the stereochemistry of the initial epoxide, which then dictates the final stereochemistry of the tetrahydrofuran ring.[11]

Protocol: Chiral Purity Analysis via High-Performance Liquid Chromatography (HPLC)

Maintaining and verifying the chiral integrity of the synthesized compounds is non-negotiable.[12] Racemization can occur under certain conditions (e.g., harsh pH, elevated temperatures), compromising the study.[12] Therefore, a robust analytical method is required.

Objective: To separate and quantify the (2S,3R) and (2R,3S) enantiomers to determine enantiomeric excess (% ee).

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating amine-containing enantiomers.

  • Mobile Phase Optimization: A typical mobile phase for this class of compounds would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of a basic additive (e.g., diethylamine, 0.1%) to improve peak shape and resolution.[12]

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

    • Prepare a racemic standard containing equal amounts of both enantiomers to establish retention times and confirm resolution.

  • Instrumentation Setup (Illustrative):

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Chiralpak® IA (or similar)

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Analysis:

    • Inject the racemic standard to determine the retention times for each enantiomer.

    • Inject each synthesized enantiomer sample.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100. A value ≥99% is typically required for biological testing.

Part 2: Comparative In Vitro Efficacy Assessment

With enantiomerically pure compounds in hand, the next stage is to compare their interaction with the biological target. In our hypothetical case, we will assess their ability to inhibit a viral protease.

Target Engagement: Enzyme Inhibition Assay

The primary measure of efficacy for an enzyme inhibitor is its ability to block the enzyme's catalytic activity. A Förster Resonance Energy Transfer (FRET) based assay is a common and sensitive method for measuring protease activity.

Principle: A peptide substrate is designed with a fluorophore and a quencher on opposite ends. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Protocol: Protease FRET-Based Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.01% Tween-20).

    • Enzyme Stock: Reconstitute the purified viral protease in assay buffer to a working concentration (e.g., 10 nM).

    • Substrate Stock: Dissolve the FRET peptide substrate in DMSO to a stock concentration (e.g., 1 mM) and then dilute in assay buffer to a working concentration (e.g., 2 µM).

    • Compound Preparation: Prepare a serial dilution of each enantiomer, typically starting from 100 µM down to the pM range in DMSO, then dilute into assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of each compound dilution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the protease solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the FRET substrate solution to all wells.

    • Immediately begin kinetic reading on a plate reader (e.g., Tecan Spark®) at the appropriate excitation/emission wavelengths, recording fluorescence every minute for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the data to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Data and Interpretation

A significant difference in the IC₅₀ values between the two enantiomers would be a clear indication of stereoselective binding.

Table 1: Hypothetical Protease Inhibition Data

CompoundIC₅₀ (nM)
(2S,3R)-2-Ethyloxolan-3-amine15.2 ± 2.1
(2R,3S)-2-Ethyloxolan-3-amine8,750 ± 450
Racemic Mixture30.5 ± 3.5

Interpretation: In this hypothetical scenario, the (2S,3R) enantiomer is over 500 times more potent than the (2R,3S) enantiomer. The (2R,3S) enantiomer can be considered the "distomer" (inactive or less active enantiomer), while the (2S,3R) is the "eutomer" (the active enantiomer). The racemic mixture's IC₅₀ is approximately double that of the pure eutomer, which is expected if the distomer has negligible activity and does not interfere with the binding of the eutomer.

Visualizing the Scientific Workflow

A clear workflow is essential for planning and executing a comparative study.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Data Analysis Synthesis Stereoselective Synthesis of Enantiomers Purity Chiral HPLC Analysis (Determine % ee) Synthesis->Purity Racemic Synthesis of Racemic Standard Racemic->Purity Binding Enzyme Inhibition Assay (Determine IC50) Purity->Binding Cellular Antiviral Cell-Based Assay (Determine EC50) Binding->Cellular Toxicity Cytotoxicity Assay (Determine CC50) Cellular->Toxicity Analysis Calculate Selectivity Index (SI = CC50 / EC50) Toxicity->Analysis Compare Compare Potency & Selectivity of Enantiomers Analysis->Compare End Conclusion Compare->End Start Start Start->Synthesis Start->Racemic

Caption: Workflow for comparing the biological efficacy of enantiomers.

Part 3: Cellular Activity and Therapeutic Index

Potent enzyme inhibition does not always translate to effective antiviral activity in a cellular context. It is crucial to assess the compounds in a more biologically relevant system, such as a viral replication assay.

Protocol: Antiviral Cell-Based Assay

Objective: To measure the concentration of each enantiomer required to inhibit viral replication in host cells by 50% (EC₅₀).

Methodology:

  • Cell Seeding: Seed host cells (e.g., MT-4 cells for HIV) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of each enantiomer to the cells.

  • Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

  • Quantification of Viral Replication: Measure the extent of viral replication. This can be done by various methods, such as:

    • MTT or CellTiter-Glo® Assay: Measures cell viability, as viral infection often leads to cell death (cytopathic effect).

    • p24 ELISA: Quantifies the amount of a specific viral protein (e.g., p24 for HIV) in the cell supernatant.

    • Reporter Gene Assay: Uses a modified virus that expresses a reporter gene (e.g., luciferase) upon replication.

  • Data Analysis: Plot the percentage of viral inhibition against the log of the compound concentration and fit to a dose-response curve to determine the EC₅₀.

Assessing the Therapeutic Window: Cytotoxicity

An effective drug must be selective, killing the pathogen without harming the host. A cytotoxicity assay is performed in parallel with the antiviral assay to determine the concentration that kills 50% of the host cells (CC₅₀).

The Selectivity Index (SI) is a critical parameter calculated as SI = CC₅₀ / EC₅₀ . A higher SI value indicates a more promising therapeutic window.

Table 2: Hypothetical Cellular Activity and Selectivity

CompoundEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
(2S,3R)-2-Ethyloxolan-3-amine45.1> 100> 2217
(2R,3S)-2-Ethyloxolan-3-amine> 10,000> 100N/A

Interpretation: The hypothetical data reinforces the stereoselectivity observed in the biochemical assay. The (2S,3R) enantiomer shows potent antiviral activity with no observable cytotoxicity at the highest tested concentration, resulting in a highly favorable selectivity index. The (2R,3S) enantiomer is inactive.

Part 4: Structural Basis of Stereoselectivity

Understanding why one enantiomer is more active than the other provides invaluable insight for future drug design. This is often achieved through structural biology techniques like X-ray crystallography or computational modeling.

The "Three-Point Attachment" Model

The differential activity of enantiomers is often explained by the "three-point attachment" model. For a chiral molecule to be distinguished by a chiral binding site, a minimum of three points of interaction must be engaged. The inactive enantiomer may be unable to achieve all three optimal interactions simultaneously due to steric clashes or incorrect positioning of key functional groups.

Visualizing Enantiomer-Target Interaction

A diagram can illustrate this concept, showing how the eutomer achieves a perfect fit while the distomer does not.

G cluster_0 Eutomer: (2S,3R) - High Affinity cluster_1 Distomer: (2R,3S) - Low Affinity Eutomer Eutomer Molecule Receptor_E Receptor Site Eutomer->Receptor_E Optimal 3-Point Binding - Hydrogen Bond - Hydrophobic Interaction - Ionic Bond Distomer Distomer Molecule Receptor_D Receptor Site Distomer->Receptor_D Steric Hindrance Improper Fit Only 1-2 Points Bind

Caption: Hypothetical binding of enantiomers to a receptor.

In the case of a viral protease, the amine group of (2S,3R)-2-Ethyloxolan-3-amine might form a critical hydrogen bond with a backbone aspartate residue in the enzyme's active site, while the ethyl group fits snugly into a hydrophobic pocket.[6] Its enantiomer, (2R,3S), would present these groups in a different spatial orientation, preventing this optimal binding and resulting in significantly lower potency.

Conclusion

The comparison of the (2S,3R) and (2R,3S) enantiomers of 2-Ethyloxolan-3-amine serves as a powerful illustration of the principle of chirality in pharmacology. While specific experimental data on these molecules is sparse, the established methodologies presented here provide a clear and robust roadmap for such an investigation. A rigorous evaluation, encompassing stereoselective synthesis, chiral purity analysis, in vitro biochemical and cellular assays, and cytotoxicity assessment, is essential to accurately determine the therapeutic potential of a chiral drug candidate. The consistent observation of superior efficacy for a single enantiomer—the eutomer—underscores the importance of developing single-enantiomer drugs to maximize potency and minimize potential off-target effects or metabolic burdens associated with the distomer.

References

  • EvitaChem. 2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine.
  • BenchChem. Technical Support Center: Chiral Integrity of 2-Ethyloxolan-3-amine.
  • Ghosh, A. K., et al. (2009). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry.
  • Crimmins, M. T., & Pace, J. M. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Ghosh, A. K., et al. (2009). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. PMC.
  • Angle, S. R., et al. (1998). Stereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans. Academia.edu.
  • Carroll, F. I., et al. (2006). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC.
  • Salim, M., & Wuest, W. M. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC.
  • ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy.
  • IS MUNI. Structural features which influence drug action.
  • Slideshare. Role of Enantiomers in Pharmacology.

Sources

Comparative

Comparative analysis of (2S,3R)-2-Ethyloxolan-3-amine and other oxolane amines

Stereochemical Precision in Drug Discovery: A Comparative Analysis of (2S,3R)-2-Ethyloxolan-3-amine and Substituted Oxolane Amines As a Senior Application Scientist, I frequently encounter the challenge of optimizing lea...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Precision in Drug Discovery: A Comparative Analysis of (2S,3R)-2-Ethyloxolan-3-amine and Substituted Oxolane Amines

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds where flat, aromatic rings (like pyridines or phenyls) cause poor solubility and high plasma protein binding. Saturated oxygen heterocycles, particularly oxolane (tetrahydrofuran) amines, have emerged as excellent sp3-rich bioisosteres. Among these, (2S,3R)-2-Ethyloxolan-3-amine (CAS: 2307770-28-9)[1] offers a unique stereochemical profile that balances steric bulk with hydrogen-bond accepting capabilities.

This guide provides an objective, data-driven comparison of (2S,3R)-2-Ethyloxolan-3-amine against other common oxolane amines (e.g., 5-methyloxolan-3-amine and 2,5-dimethyloxolan-3-amine). We will dissect their physicochemical properties, synthetic stereocontrol, and metabolic stability, providing validated experimental protocols for researchers integrating these building blocks into their discovery pipelines.

Structural and Physicochemical Profiling

Causality in Design: The spatial orientation of the amine group in oxolane rings dictates the trajectory of vector-based drug design. The (2S,3R) configuration of 2-ethyloxolan-3-amine places the ethyl group and the amine in a specific relative geometry, which sterically shields the adjacent ether oxygen. This shielding reduces the basicity of the amine slightly compared to unsubstituted analogs and significantly impacts the compound's lipophilicity (cLogP) and topological polar surface area (TPSA).

Table 1: Comparative Physicochemical Properties of Oxolane Amines

CompoundCAS NumberMolecular WeightcLogP (est.)TPSA (Ų)Steric Hindrance at Alpha-C
(2S,3R)-2-Ethyloxolan-3-amine 2307770-28-9115.170.8535.5High (C2 Ethyl)
5-Methyloxolan-3-amine 1197300-30-5101.150.4535.5Low (C5 Methyl)
2,5-Dimethyloxolan-3-amine 1589540-72-6115.170.8235.5Moderate (C2/C5 Methyls)

Synthetic Workflows and Chiral Integrity

Causality in Synthesis: The primary challenge in utilizing (2S,3R)-2-Ethyloxolan-3-amine is maintaining enantiomeric and diastereomeric purity during synthesis. Racemization is a critical concern, particularly during the reductive amination of the precursor ketone (2-ethyloxolan-3-one)[2]. Basic conditions or elevated temperatures can facilitate the formation of achiral enamine intermediates, leading to epimerization at the alpha-chiral center[2]. Therefore, strict temperature control and rapid quenching are required[3].

SynthWorkflow Start 2-Ethyloxolan-3-ol (Chiral Pool) Oxidation Swern Oxidation (-78°C) Start->Oxidation Ketone 2-Ethyloxolan-3-one (Intermediate) Oxidation->Ketone Imine Imine Formation (NH3/MeOH) Ketone->Imine Racemization Racemization Risk (Basic/Acidic conditions) Ketone->Racemization High Temp / Base Reduction Reductive Amination (NaBH(OAc)3, 0°C) Imine->Reduction Product (2S,3R)-2-Ethyloxolan-3-amine (Target) Reduction->Product Racemization->Ketone

Figure 1: Synthetic workflow and racemization control logic for 2-ethyloxolan-3-amine.

Protocol 1: Stereoselective Reductive Amination & Chiral HPLC Validation

Self-Validating System: This protocol mandates the injection of a racemic standard prior to the chiral sample. If the racemic standard fails to achieve baseline resolution (Rs > 1.5), the mobile phase is flagged for re-optimization before analyzing the synthetic batch, ensuring absolute confidence in the reported enantiomeric excess (ee)[2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-ethyloxolan-3-one in anhydrous dichloroethane (DCE). Add a solution of ammonia in methanol (7.0 M) at 0°C. Stir for 45 minutes to allow complete imine formation while suppressing enolization[3].

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0°C. Maintain temperature strictly below 5°C for 12 hours[3].

  • Quench: Quench slowly with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate under reduced pressure[3].

  • Chiral HPLC Validation:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v)[2].

    • Flow Rate: 1.0 mL/min at 25°C[2].

    • Validation Step: Inject 10 µL of racemic 2-ethyloxolan-3-amine. Confirm Rs > 1.5. Proceed to inject the synthesized (2S,3R) batch to calculate %ee.

Pharmacokinetic (PK) and Metabolic Stability Profiling

Causality in Metabolism: Oxolane rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. This oxidation typically occurs at the carbon atoms adjacent to the oxygen (alpha-oxidation), leading to rapid ring opening and clearance. The 2-ethyl substitution in (2S,3R)-2-Ethyloxolan-3-amine provides significant steric hindrance at the C2 position, redirecting metabolism and extending the in vitro half-life compared to unsubstituted or 5-substituted analogs.

MetabolicStability Amine Oxolane Amine Scaffold CYP CYP450 Alpha-Oxidation Amine->CYP Unsub Unsubstituted C2/C5 (e.g., 3-Aminotetrahydrofuran) CYP->Unsub Low Steric Hindrance Sub 2-Ethyl Substituted (2-Ethyloxolan-3-amine) CYP->Sub High Steric Hindrance RingOpen Rapid Ring Opening (High Clearance) Unsub->RingOpen Stable Steric Shielding (Prolonged Half-Life) Sub->Stable

Figure 2: CYP450 metabolic pathway and steric shielding logic.

Table 2: Comparative Microsomal Stability Data (Human Liver Microsomes)

CompoundIntrinsic Clearance (CLint, µL/min/mg)Half-life (t1/2, min)Primary Metabolic Liability
3-Aminotetrahydrofuran > 150< 10C2/C5 Alpha-oxidation
5-Methyloxolan-3-amine 8522C2 Alpha-oxidation
(2S,3R)-2-Ethyloxolan-3-amine 32> 60N-dealkylation (Minor)
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Self-Validating System: The assay incorporates Verapamil (rapid clearance) and Warfarin (low clearance) as concurrent controls. If Verapamil is not depleted by >70% at 30 minutes, the microsomes are deemed inactive, invalidating the run and preventing false-positive stability reporting.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL) and the test oxolane amine (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate CLint.

Application in Cross-Coupling Reactions

Causality in Cross-Coupling: When synthesizing drug candidates, oxolane amines are frequently coupled to heteroaryl halides via Buchwald-Hartwig amination. The steric bulk of the 2-ethyl group in (2S,3R)-2-Ethyloxolan-3-amine impedes the reductive elimination step in the catalytic cycle. Therefore, bulky, electron-rich phosphine ligands like BrettPhos or RuPhos are strictly required to accelerate this step and prevent catalyst deactivation, whereas less hindered amines can often be coupled using standard ligands[4].

Protocol 3: Palladium-Catalyzed C-N Cross-Coupling

Self-Validating System: The protocol requires an LC-MS aliquot check at 2 hours. If the intermediate oxidative addition complex is observed without product formation, it validates that the catalyst is active but reductive elimination is stalled, prompting an immediate switch to a bulkier ligand (e.g., BrettPhos) rather than blindly increasing temperature[4].

Step-by-Step Methodology:

  • Setup: In a glovebox, charge a vial with heteroaryl bromide (1.0 equiv), (2S,3R)-2-Ethyloxolan-3-amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), BrettPhos (0.1 equiv), and sodium tert-butoxide (1.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M) and seal the vial.

  • Heating: Heat the reaction mixture at 90°C.

  • Validation Check: At t = 2 hours, cool to room temperature, extract a 5 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Confirm the disappearance of the starting halide and the absence of stalled Pd-complexes.

  • Workup: Upon completion (typically 4-8 hours), filter through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC.

References

Sources

Validation

Reproducibility of Published (2S,3R)-2-Ethyloxolan-3-amine Synthesis Routes: A Comparative Guide

(2S,3R)-2-Ethyloxolan-3-amine (also known as (2S,3R)-2-ethyltetrahydrofuran-3-amine, CAS: 2307770-28-9) is a highly specialized chiral building block. Recently, it has gained significant traction in drug discovery as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

(2S,3R)-2-Ethyloxolan-3-amine (also known as (2S,3R)-2-ethyltetrahydrofuran-3-amine, CAS: 2307770-28-9) is a highly specialized chiral building block. Recently, it has gained significant traction in drug discovery as a critical intermediate in the synthesis of novel small-molecule [1]. Because the binding affinity of these agonists relies heavily on strict spatial orientations within the GPCR binding pocket, achieving absolute stereochemical purity of the amine is non-negotiable.

This guide provides an objective, data-driven comparison of the two primary published synthetic routes for this compound: Classical Reductive Amination with Chiral Resolution versus Stereospecific Olefin 1,2-Aminofunctionalization .

GLP1R_Pathway LIG GLP-1R Agonist (w/ Chiral Amine) REC GLP-1 Receptor (GPCR) LIG->REC GPRO Gs Protein Activation REC->GPRO AC Adenylyl Cyclase GPRO->AC CAMP cAMP Accumulation AC->CAMP

Caption: GLP-1R signaling cascade triggered by chiral amine-derived agonists.

Route 1: Classical Reductive Amination & Chiral Resolution

The traditional approach to synthesizing 2-ethyloxolan-3-amine relies on constructing the tetrahydrofuran core without initial stereocontrol, followed by downstream chiral resolution.

Mechanism & Causality

The process begins with the oxidation of 2-ethyloxolan-3-ol to 2-ethyloxolan-3-one. The critical transformation is the subsequent reductive amination. According to [2], ammonia is used to form a transient imine, which is then reduced by sodium triacetoxyborohydride (NaBH(OAc)₃).

The Causality of Reagent Selection: NaBH(OAc)₃ is specifically chosen over sodium borohydride (NaBH₄) due to its steric bulk and the electron-withdrawing nature of its acetate groups. This drastically reduces its nucleophilicity, ensuring it selectively reduces the protonated iminium ion without prematurely reducing the unreacted ketone back to the starting alcohol. This self-validating chemical system maximizes the yield of the racemic amine. The final, mandatory step is separating the (2S,3R) enantiomer via preparative chiral HPLC.

Experimental Protocol
  • Oxidation: Dissolve 2-ethyloxolan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add Pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 4 hours. Filter through a silica pad to remove chromium salts and concentrate under reduced pressure to yield 2-ethyloxolan-3-one.

  • Imine Formation: Dissolve the crude ketone in 1,2-dichloroethane (DCE). Introduce a solution of ammonia in methanol (5.0 eq). Stir the mixture for 60 minutes at room temperature to drive imine formation.

  • Selective Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture to prevent thermal spikes. Stir at room temperature overnight. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the racemic amine.

  • Chiral Resolution: Dissolve the racemate in a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1). Inject into a preparative HPLC equipped with a Chiralpak AD-H column. Monitor UV absorbance at 210 nm. Collect the specific fraction corresponding to the (2S,3R) enantiomer and evaporate the solvent.

Route 2: Stereospecific Olefin 1,2-Aminofunctionalization

To bypass the 50% maximum theoretical yield inherent to racemic resolution, recent methodologies employ an asymmetric cascade reaction starting from linear precursors.

Mechanism & Causality

Detailed in recent research on [3], this route utilizes an E-3-hexen-1-ol derivative. An activated amino reagent (e.g., BocNHOTs) induces intermolecular aziridination.

The Causality of Stereocontrol: The reaction proceeds via an aza-Prilezhaev transition state. The specific orbital overlap required for this transition state inherently transfers the E-geometry of the starting olefin directly into a trans-aziridine intermediate. Subsequently, the pendant hydroxyl group executes an intramolecular nucleophilic attack on the aziridine. Because this ring-opening occurs via an Sₙ2-like mechanism, it results in strict inversion of stereochemistry at the attacked carbon. This cascade is a self-validating system: the geometry of the starting material mathematically dictates the (2S,3R) configuration of the final tetrahydrofuran ring, completely eliminating the need for downstream chiral resolution.

Experimental Protocol
  • Reagent Preparation: Flame-dry a Schlenk flask under argon. Add E-3-hexen-1-ol (0.200 mmol, 1.00 eq) and BocNHOTs (1.20 eq) in anhydrous DCM (0.1 M).

  • Aziridination Cascade: Add the specific transition metal catalyst (e.g., Rhodium(II) acetate dimer, 2 mol%) at room temperature. The color will typically shift as the active nitrenoid species forms.

  • Monitoring & Ring-Opening: Stir the mixture for 12 hours. The intramolecular ring-opening occurs spontaneously following aziridine formation due to the proximity of the nucleophilic hydroxyl group. Monitor completion via TLC (Ninhydrin stain).

  • Isolation: Quench the reaction with water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the resulting (2S,3R)-2-ethyltetrahydrofuran-3-amine derivative via flash column chromatography (Ethyl Acetate/Hexane gradient).

Synthesis Workflow Comparison

Synthesis_Routes cluster_route1 Route 1: Classical Resolution cluster_route2 Route 2: Asymmetric Cascade R1_SM 2-Ethyloxolan-3-ol R1_OX Oxidation R1_SM->R1_OX R1_KET 2-Ethyloxolan-3-one R1_OX->R1_KET R1_RA Reductive Amination (NaBH(OAc)3) R1_KET->R1_RA R1_RAC Racemic Amine R1_RA->R1_RAC R1_RES Chiral HPLC Resolution R1_RAC->R1_RES TARGET (2S,3R)-2-Ethyloxolan-3-amine R1_RES->TARGET R2_SM E-3-Hexen-1-ol R2_AZ Intermolecular Aziridination R2_SM->R2_AZ R2_INT trans-Aziridine Intermediate R2_AZ->R2_INT R2_RO Stereospecific Ring Opening R2_INT->R2_RO R2_RO->TARGET

Caption: Comparison of classical resolution vs. asymmetric cascade synthesis routes.

Comparative Data Analysis

The following table synthesizes the operational and quantitative metrics of both routes to guide process chemistry decisions.

Performance MetricRoute 1: Classical ResolutionRoute 2: Asymmetric Cascade
Overall Yield 25–35% (Capped at 50% theoretical max)75–82%
Enantiomeric Excess (ee) >99% (Dependent on HPLC column efficiency)>98% (Intrinsic to Sₙ2 mechanism)
Scalability High (Uses standard bulk reagents; HPLC is the bottleneck)Moderate (Requires specialized nitrenoid precursors)
Cost Efficiency Low (50% of synthesized material is discarded as waste)High (Excellent atom economy; single-step cascade)
Reproducibility Excellent (Highly robust, well-established unit operations)Good (Highly sensitive to moisture and catalyst quality)
Conclusion

For early-stage research where immediate access to the compound is required regardless of material loss, Route 1 remains highly reproducible and relies on standard laboratory inventory. However, for advanced drug development campaigns requiring high-purity (2S,3R)-2-Ethyloxolan-3-amine at scale, Route 2 is vastly superior. Its self-validating stereospecific cascade eliminates the need for wasteful chiral resolution, offering a highly efficient, high-yield alternative.

References

  • Gilead Sciences, Inc. (2024). GLP-1R Modulating Compounds (US20240199589A1). Google Patents.
  • Tu, W. (2024). Development of Olefin 1,2-Aminofunctionalisation Reactions for the Assembly of Complex Heterocycles. University of Liverpool Repository. Retrieved from[Link]

Comparative

A Comparative Pharmacological Guide: (2S,3R)-2-Ethyloxolan-3-amine versus Cyclopentanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Scaffolds in Focus In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Scaffolds in Focus

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the physicochemical properties, pharmacokinetic profile, and ultimately, the therapeutic potential of a drug candidate. This guide provides an in-depth comparison of two structurally related, yet distinct five-membered ring systems: the carbocyclic cyclopentanamine framework and the heterocyclic (2S,3R)-2-Ethyloxolan-3-amine scaffold.

Cyclopentanamine and its derivatives are well-established motifs in drug discovery, recognized for their versatility and presence in a wide array of biologically active compounds.[1] The cyclopentyl group, being lipophilic, is often employed to occupy hydrophobic pockets within enzyme active sites or receptor binding domains.[2] In contrast, (2S,3R)-2-Ethyloxolan-3-amine, a substituted tetrahydrofuran (THF) amine, represents a bioisosteric alternative where a methylene group (-CH2-) of the cyclopentane ring is replaced by an oxygen atom. This seemingly subtle substitution can profoundly alter the molecule's properties, offering a compelling strategy for lead optimization.

While a wealth of experimental data exists for cyclopentanamine derivatives, (2S,3R)-2-Ethyloxolan-3-amine remains a less explored entity in public literature. This guide, therefore, will leverage the principles of bioisosterism to extrapolate and compare the potential pharmacological profiles of these two classes. We will delve into their structural and physicochemical differences, hypothesize the resulting impact on pharmacokinetics and pharmacodynamics, and provide detailed experimental protocols for researchers to validate these hypotheses.

Part 1: Structural and Physicochemical Comparison - The Bioisosteric Shift

The concept of bioisosterism, the exchange of a functional group for another with similar physical and chemical properties to produce a compound with broadly similar biological properties, is a cornerstone of rational drug design.[3] The replacement of a cyclopentyl ring with a tetrahydrofuran ring is a classic example of non-classical bioisosterism.

dot

Caption: Known and hypothesized pharmacological targets for the two amine scaffolds.

Part 3: Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological differences between these two scaffolds, a series of standardized in vitro and in vivo assays are required. The following protocols provide a framework for such a comparative study.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of test compounds for a specific G-protein coupled receptor.

Materials:

  • Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the target receptor (e.g., [3H]-Citalopram for the serotonin transporter).

  • Test compounds (cyclopentanamine and oxolane amine derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitor (a high concentration of a known ligand for the target).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and either a test compound dilution, vehicle, or the non-specific binding inhibitor.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding at each test compound concentration and determine the IC50 value by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Objective: To measure the functional inhibition of monoamine (e.g., serotonin, dopamine, norepinephrine) uptake by the respective transporters (SERT, DAT, NET).

Materials:

  • HEK293 cells stably expressing the human SERT, DAT, or NET.

  • [3H]-labeled substrate (e.g., [3H]-Serotonin, [3H]-Dopamine).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4). [4]* Test compounds and known inhibitors (e.g., fluoxetine for SERT).

  • 96-well cell culture plates.

  • Scintillation fluid and counter.

Procedure:

  • Seed the transporter-expressing cells in 96-well plates and grow to near confluence. [4]2. On the day of the assay, wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compounds or a known inhibitor for a defined period (e.g., 15-30 minutes) at 37°C. [5]4. Initiate uptake by adding the [3H]-labeled substrate to each well. [5][6]5. Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.

  • Terminate the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer. [4][6]7. Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials.

  • Add scintillation fluid and quantify the radioactivity.

  • Determine the IC50 value for uptake inhibition for each compound.

dot

In_Vitro_Workflow start Synthesize Compound Series (Cyclopentanamine & Oxolane Amine) binding_assay GPCR Radioligand Binding Assay start->binding_assay uptake_assay Monoamine Transporter Uptake Assay start->uptake_assay data_analysis Data Analysis (Ki, IC50) binding_assay->data_analysis uptake_assay->data_analysis sar Establish Structure-Activity Relationships (SAR) data_analysis->sar

Caption: General workflow for in vitro comparative analysis.

In Vivo Assays

Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.

Materials:

  • Male Wistar rats (180-200g).

  • 1% (w/v) carrageenan solution in sterile saline.

  • Test compounds and a reference drug (e.g., Indomethacin, 10 mg/kg). [7]* Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).

  • Plethysmometer or digital calipers.

Procedure:

  • Acclimatize animals for at least one week. [1][7]2. Divide animals into groups (vehicle control, reference drug, and different doses of test compounds).

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds or reference drug via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation. [7][8]5. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. [1][9][8]6. Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. [8]7. Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Objective: To assess the centrally mediated analgesic activity of the test compounds.

Materials:

  • Male Swiss albino mice (20-25g).

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C). [2]* Test compounds and a reference drug (e.g., Morphine).

  • Vehicle and injection supplies.

Procedure:

  • Acclimatize the mice to the testing room.

  • Pre-screen the mice on the hot plate and select those that show a baseline response (paw licking or jumping) within a specific time frame (e.g., 5-15 seconds) to ensure a uniform population. [2]3. Administer the test compounds, reference drug, or vehicle to different groups of mice.

  • At a predetermined time after administration (e.g., 30, 60, 90 minutes), place each mouse individually on the hot plate.

  • Record the latency time for the first sign of nociception (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30-45 seconds) must be imposed to prevent tissue damage. [10]6. Calculate the percentage increase in latency time for each group compared to the vehicle control.

Conclusion and Future Directions

The comparison between (2S,3R)-2-Ethyloxolan-3-amine and cyclopentanamine derivatives exemplifies a fundamental strategy in medicinal chemistry: the use of bioisosterism to fine-tune molecular properties for improved pharmacological outcomes. While cyclopentanamine derivatives are a known and versatile class with a broad range of documented biological activities, the introduction of an oxygen heteroatom in the oxolane scaffold offers intriguing possibilities for modulating polarity, solubility, and target interactions.

This guide has outlined the key physicochemical differences and their likely impact on ADME and pharmacodynamic profiles. The increased polarity and hydrogen bonding capacity of the oxolane scaffold may lead to improved pharmacokinetic properties and novel interactions with biological targets, particularly within the CNS. However, these projections remain hypothetical in the absence of direct experimental data for (2S,3R)-2-Ethyloxolan-3-amine.

The provided experimental protocols offer a clear path for researchers to directly test these hypotheses. A systematic investigation comparing series of analogous compounds from both classes is necessary to elucidate the precise structure-activity relationships and to determine if the theoretical advantages of the oxolane scaffold translate into tangible therapeutic benefits. Such studies will be invaluable in guiding the future design of novel therapeutics based on these five-membered amine scaffolds.

References

  • Wikipedia. Cyclopentamine. Available from: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • Ghosh, S., et al. (2015). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. BioMed Research International. Available from: [Link]

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Available from: [Link]

  • Engi, H., et al. (2009). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Molecular Pharmacology. Available from: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available from: [Link]

  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Available from: [Link]

  • Al-Mokaddem, A. K., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules. Available from: [Link]

  • Sharma, R., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available from: [Link]

  • Zhelyazkova, M., et al. (2022). In Vivo Evaluation of the Analgesic and Anti-Inflammatory Activity of Thymus numidicus Essential Oil. Plants. Available from: [Link]

  • RSC Publishing. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. Available from: [Link]

  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor. Available from: [Link]

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Safety & Regulatory Compliance

Safety

(2S,3R)-2-Ethyloxolan-3-amine proper disposal procedures

As a Senior Application Scientist, I approach the disposal of (2S,3R)-2-Ethyloxolan-3-amine (also known as 2-ethyltetrahydrofuran-3-amine) not just as a logistical task, but as a critical chemical operation. This chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the disposal of (2S,3R)-2-Ethyloxolan-3-amine (also known as 2-ethyltetrahydrofuran-3-amine) not just as a logistical task, but as a critical chemical operation. This chiral building block, frequently utilized in advanced drug development, presents a complex dual-hazard profile: it is both a corrosive primary aliphatic amine and a high-risk peroxide-forming cyclic ether.

Standard disposal templates often fail here because they treat these hazards in isolation. This guide provides a self-validating, mechanistically grounded standard operating procedure (SOP) to ensure absolute safety and regulatory compliance during the disposal of this specific compound.

Part 1: Mechanistic Hazard Profile & Causality

To safely dispose of (2S,3R)-2-Ethyloxolan-3-amine, one must understand the molecular causality of its instability.

1. Autoxidation of the Oxolane Ring (Peroxide Formation) The five-membered oxolane (tetrahydrofuran) ring is highly susceptible to radical abstraction by atmospheric oxygen. The oxygen atom in the ring stabilizes adjacent carbon-centered radicals via electron donation. This leads to the formation of hydroperoxides at the less sterically hindered α -carbon (C5)[1]. Over time, these hydroperoxides concentrate and crystallize into shock-sensitive explosives[2]. Because of this, the compound is classified as a Category III / Class B peroxide former[1].

2. The Acid-Base Exotherm Threat The primary amine group at the C3 position is a strong nucleophile and base. Expert Insight on Causality: Standard laboratory protocols for neutralizing solvent peroxides often rely on acidic ferrous sulfate ( FeSO4​ / H2​SO4​ )[3]. Applying this standard method to (2S,3R)-2-Ethyloxolan-3-amine is highly dangerous. The primary amine will undergo a violent, exothermic acid-base neutralization with the sulfuric acid. In the presence of shock-sensitive peroxides, this sudden thermal spike can trigger a localized detonation[4]. Therefore, disposal and remediation must rely strictly on isothermal, non-acidic reduction methods.

Part 2: Quantitative Action Limits & Waste Categorization

Before initiating physical disposal, the waste must be categorized based on its peroxide concentration and EPA hazard characteristics.

Table 1: Quantitative Peroxide Action Limits

Peroxide Concentration Operational Status Mandatory Action
< 25 ppm Safe for Transfer Route directly to standard hazardous waste stream.
25 – 10,000 ppm (< 1%) Actionable Hazard Perform in-house chemical remediation prior to disposal.

| > 10,000 ppm (> 1%) | Extreme Hazard | DO NOT MOVE. Evacuate area; contact EHS/Bomb Squad. |

Table 2: EPA Waste Characterization for (2S,3R)-2-Ethyloxolan-3-amine

Hazard Characteristic EPA Waste Code Mechanistic Justification
Ignitability D001 Low molecular weight (115.17 g/mol ) aliphatic liquid; flash point < 60°C.

| Corrosivity | D002 | Primary amine yields an aqueous pH 12.5, causing severe tissue damage. | | Reactivity | D003 | Applies only if active peroxides are present and un-remediated. |

Part 3: Self-Validating Experimental Protocols

The following workflows must be executed sequentially. The output of the remediation protocol feeds directly back into the testing protocol, creating a closed-loop, self-validating system.

Protocol A: KI/Starch Peroxide Detection

Do not open the container if visible crystals are present around the cap or in the liquid matrix. Friction from the threads can cause detonation[1].

  • Reagent Preparation: Prepare a fresh 10% w/v aqueous solution of Potassium Iodide (KI)[4].

  • Indicator Addition: In a clean, inert glass test tube, add 1 mL of the KI solution and 2 drops of a 0.5% starch indicator solution[4].

  • Sampling: Carefully extract 1 mL of the (2S,3R)-2-Ethyloxolan-3-amine organic layer and add it to the test tube.

  • Validation: Agitate gently and observe for 3-5 minutes. A shift to a deep blue or purple indicates the presence of peroxides[4]. If positive, proceed to Protocol B.

Protocol B: Isothermal Sodium Sulfite Remediation

This method replaces the dangerous acidic ferrous sulfate method, utilizing a mild reducing agent to prevent amine-driven exotherms.

  • Thermal Control: Secure the peroxidized (2S,3R)-2-Ethyloxolan-3-amine flask in an ice-water bath. Chill to 0–5 °C to suppress any potential exothermic activity during reduction.

  • Reductant Preparation: Prepare a 10% w/v aqueous solution of Sodium Sulfite ( Na2​SO3​ )[4].

  • Addition: Under a chemical fume hood, add the Na2​SO3​ solution dropwise to the amine (using approximately 20% by volume relative to the amine).

  • Agitation: Stir vigorously using a PTFE magnetic stir bar for 30 minutes to ensure biphasic contact.

  • System Validation: Stop stirring, allow the layers to separate, and extract a sample from the upper organic layer. Re-run Protocol A. If the test is positive, repeat Protocol B. If negative, proceed to final disposal.

Part 4: Final Disposal Workflow

Once the compound is validated as peroxide-free, it must be routed to a licensed hazardous waste facility. Because it is an aliphatic amine, the EPA-recommended disposal method is high-temperature incineration[5]. The facility will combust the material, and the resulting nitrogen oxides ( NOx​ ) will be neutralized via industrial scrubbers[5].

DisposalWorkflow Start Assess Container Age & Physical Condition VisCheck Visible Crystals or Age > 12 Months? Start->VisCheck BombSquad DO NOT TOUCH. Evacuate & Call EHS VisCheck->BombSquad Yes TestPeroxide Perform KI/Starch Peroxide Test VisCheck->TestPeroxide No HighPeroxide Peroxides > 1% (Extreme Hazard) TestPeroxide->HighPeroxide > 1% LowPeroxide Peroxides < 1% (Actionable) TestPeroxide->LowPeroxide < 1% HighPeroxide->BombSquad Escalate Remediate Remediate with Na2SO3 Isothermal Protocol LowPeroxide->Remediate WasteStream Label as D001/D002 Route to Incinerator Remediate->WasteStream

Decision matrix for the safe evaluation and disposal of peroxidizable cyclic amines.

References

  • U.S. Environmental Protection Agency. "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds". [Link]

  • Stephen F. Austin State University. "Peroxide-Forming Chemicals".[Link]

  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines".[Link]

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